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3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Documentation Hub

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  • Product: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine
  • CAS: 650635-01-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers[1] Part 1: Executive Summary & Structural Significance[1] 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridaz...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers[1]

Part 1: Executive Summary & Structural Significance[1]

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine represents a classic "privileged scaffold" in heterocyclic medicinal chemistry.[1] Belonging to the class of 3,6-disubstituted pyridazines, this molecule serves as a critical chemical probe and intermediate in the discovery of bioactive agents ranging from kinase inhibitors (specifically p38α MAPK) to agrochemical herbicides.[1]

Its architecture combines three distinct pharmacophoric elements:

  • The Pyridazine Core: A 1,2-diazine ring that acts as a hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, often improving water solubility compared to carbocyclic analogs.

  • The 3,4-Dichlorophenyl Moiety: A lipophilic, electron-deficient group optimized for occupying hydrophobic pockets (e.g., the ATP-binding gate of kinases).[1]

  • The 6-Ethylsulfanyl Tail: A flexible thioether side chain that modulates metabolic stability and membrane permeability, susceptible to oxidation (sulfoxide/sulfone) which can alter potency and solubility.[1]

This guide dissects the synthesis, physicochemical properties, and biological utility of this compound, framing it as a model for rational drug design.[1][2]

Part 2: Chemical Architecture & Synthesis[1]

Retrosynthetic Analysis

The construction of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is best approached via a modular strategy starting from the commercially available 3,6-dichloropyridazine .[1] The synthesis relies on the differential reactivity of the halogens or a sequential cross-coupling/nucleophilic substitution (SNAr) approach.[1]

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the aryl group and the thioether are introduced at distinct positions (though in 3,6-dichloropyridazine, positions 3 and 6 are equivalent until the first substitution).

  • Chemoselectivity: Preventing over-substitution during the nucleophilic displacement.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Introduction of the Aryl Group (Suzuki-Miyaura Coupling) [1]

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 3,4-Dichlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[1]

  • Conditions: Reflux (90–100°C) for 4–6 hours under inert atmosphere (N₂).

  • Mechanism: Oxidative addition of Pd(0) to the pyridazine chloride, transmetallation with the boronic acid, and reductive elimination to form 3-chloro-6-(3,4-dichlorophenyl)pyridazine .[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

Step 2: Introduction of the Thioether (Nucleophilic Aromatic Substitution)

  • Reagents: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (Intermediate from Step 1), Sodium ethanethiolate (NaSEt) (1.2 eq) OR Ethanethiol + K₂CO₃.[1]

  • Solvent: DMF or anhydrous THF.[1]

  • Conditions: Heat at 60–80°C for 2–4 hours.

  • Mechanism: The electron-deficient pyridazine ring (further activated by the aryl group) undergoes facile SNAr displacement of the remaining chloride by the thiolate nucleophile.[1]

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF.

  • Validation: 1H NMR will show the disappearance of the pyridazine proton adjacent to Cl and the appearance of the ethyl group signals (triplet ~1.4 ppm, quartet ~3.2 ppm).[1]

Visualization: Synthesis Pathway

SynthesisPathway Start 3,6-Dichloropyridazine Inter Intermediate: 3-Chloro-6-(3,4-dichlorophenyl) pyridazine Start->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Reagent1 3,4-Dichlorophenyl- boronic acid Reagent1->Inter Final Target: 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Inter->Final SnAr Displacement DMF, 80°C Reagent2 Sodium Ethanethiolate (NaSEt) Reagent2->Final

Caption: Modular synthesis via Suzuki coupling followed by nucleophilic aromatic substitution (SnAr).

Part 3: Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting bioavailability and formulation requirements.[1] The "3,4-dichloro" motif significantly increases lipophilicity.[1]

PropertyValue (Predicted/Observed)Significance
Molecular Formula C₁₂H₁₀Cl₂N₂SCore composition.[1][3]
Molecular Weight 285.19 g/mol Ideal for small molecule drug-likeness (<500 Da).[1]
cLogP ~4.5 – 5.1Highly lipophilic.[1] Indicates good membrane permeability but poor aqueous solubility.[1]
TPSA ~38 ŲLow polar surface area; predicts high blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 0Lack of donors improves membrane transport.[1]
H-Bond Acceptors 3Pyridazine nitrogens and sulfur atom.[1]
Solubility Low (Water), High (DMSO, DCM)Requires formulation with co-solvents (e.g., PEG400) or cyclodextrins for biological assays.[1]

Part 4: Biological & Pharmacological Context[2][4][5]

Primary Target Class: p38 MAPK Inhibition

The 3,6-disubstituted pyridazine scaffold is a well-documented template for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) .[1]

  • Mechanism of Action: These compounds typically function as ATP-competitive inhibitors.[1] The pyridazine nitrogen accepts a hydrogen bond from the hinge region of the kinase (specifically Met109 in p38α).[1]

  • Role of Substituents:

    • The 3,4-dichlorophenyl group occupies the hydrophobic pocket I (gatekeeper region), providing high affinity via van der Waals interactions.

    • The ethylsulfanyl group extends into the solvent-exposed region or a secondary hydrophobic pocket, depending on the exact binding conformation.

Agrochemical Relevance

Pyridazines with thioether linkages are also explored as herbicides (inhibiting phytoene desaturase) and insecticides .[1] The metabolic oxidation of the sulfur to a sulfone (–SO₂Et) often activates the compound in vivo, a strategy known as "pro-haptens" or "pro-drugs" in agrochemistry.[1]

Visualization: p38 MAPK Signaling & Inhibition

p38Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Response Inflammation Apoptosis Cytokine Production Substrates->Response Inhibitor 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Inhibitor->p38 ATP Competition (Inhibition)

Caption: The p38 MAPK signaling cascade showing the point of intervention by the pyridazine inhibitor.[1]

Part 5: References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 2002.

  • p38 MAP kinase inhibitors.[1][4][5][6] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 2006.[1][5]

  • Synthesis and biological activity of pyridazine derivatives. Journal of Chemical Research, 2017. (General reference for SnAr on pyridazines).[1]

  • PubChem Compound Summary: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine. National Library of Medicine.[1] (Precursor data).[1]

Sources

Exploratory

The 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Scaffold: A Privileged Chemotype for Multi-Target Drug Discovery

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the search for versatile, metabolically stable, and highly specific pharmacophores is a continuou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the search for versatile, metabolically stable, and highly specific pharmacophores is a continuous challenge. The 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine scaffold represents a highly privileged chemotype. By integrating a hydrogen-bond-accepting diazine core with a lipophilic, halogenated aryl ring and a metabolically resilient thioether linkage, this molecular architecture has demonstrated profound utility in targeting receptor tyrosine kinases (RTKs) and inflammatory enzymes.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this scaffold, detail its mechanistic interactions with key biological targets (specifically VEGFR-2 and COX-2/15-LOX), and provide field-validated, self-validating protocols for its synthesis and in vitro evaluation.

Structural Rationale & Pharmacophore Analysis

The efficacy of 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine derivatives is not accidental; it is the result of precise stereoelectronic engineering. Every moiety serves a distinct mechanistic purpose:

  • The Pyridazine Core (Hinge Binder): The 1,2-diazine ring is a classic bioisostere for amides and pyridines. The two adjacent nitrogen atoms possess a strong dipole moment and act as potent hydrogen bond acceptors. In kinase inhibitors, these nitrogens coordinate directly with the backbone amides of the hinge region (e.g., Cys919 in VEGFR-2), anchoring the molecule within the ATP-binding pocket[1].

  • The 3,4-Dichlorophenyl Moiety (Hydrophobic Anchor): The incorporation of two electron-withdrawing chlorine atoms at the meta and para positions significantly increases the lipophilicity (LogP) of the aryl ring. This allows the moiety to penetrate deeply into the hydrophobic DFG-out or DFG-in pockets of kinases, or the hydrophobic channels of cyclooxygenase (COX) enzymes. Furthermore, the halogens can participate in orthogonal halogen bonding with backbone carbonyls.

  • The 6-Ethylsulfanyl Substituent (Metabolic Modulator): Replacing a standard ether (-O-) with a thioether (-S-) linkage fundamentally alters the molecule's pharmacokinetic profile. Sulfur is a larger, softer atom that resists rapid oxidative cleavage by Cytochrome P450 enzymes compared to its oxygen counterpart. The ethyl chain provides just enough steric bulk to occupy shallow lipophilic sub-pockets without violating Lipinski's Rule of Five.

Mechanistic Pathways & Biological Targets

This scaffold exhibits polypharmacology, making it highly valuable for complex diseases like cancer and chronic inflammation.

Anti-Angiogenic Activity (VEGFR-2 Inhibition)

Tumor angiogenesis is driven by the Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2. Pyridazine derivatives have been extensively validated as potent VEGFR-2 inhibitors. The 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine scaffold acts as an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents receptor autophosphorylation, thereby shutting down the downstream PI3K/AKT (survival) and MEK/ERK (proliferation) signaling cascades [1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 ATP ATP Binding Pocket VEGFR2->ATP Inhibitor 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Hinge Binder) Inhibitor->ATP Blocks PI3K PI3K / AKT Pathway (Survival) ATP->PI3K Phosphorylation MEK MEK / ERK Pathway (Proliferation) ATP->MEK Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis MEK->Angiogenesis

Mechanism of VEGFR-2 inhibition by the pyridazine scaffold, blocking downstream angiogenesis.

Anti-Inflammatory Activity (Dual COX-2 / 15-LOX Inhibition)

Beyond oncology, substituted pyridazines are recognized for their dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). The 3,4-dichlorophenyl group mimics the arachidonic acid substrate, wedging into the COX-2 active site, while the pyridazine core interacts with Arg120 and Tyr355 at the base of the channel [2].

Synthetic Methodology

The synthesis of 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine must be approached with strict attention to regioselectivity. The following protocol utilizes a convergent approach, relying on a Nucleophilic Aromatic Substitution (SNAr) as the final key step.

Synthetic_Workflow SM 1,2-Dichlorobenzene + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3) SM->Step1 Int1 4-(3,4-Dichlorophenyl)- 4-oxobutanoic acid Step1->Int1 Step2 Condensation (NH2NH2·H2O) Int1->Step2 Int2 Pyridazin-3(2H)-one Derivative Step2->Int2 Step3 Chlorination (POCl3) Int2->Step3 Int3 3-Chloro-6-(3,4- dichlorophenyl)pyridazine Step3->Int3 Step4 SNAr Reaction (Ethanethiol, K2CO3) Int3->Step4 Product 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Step4->Product

Step-by-step synthetic workflow for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.

Protocol: Synthesis of the Target Compound

Causality Note: We utilize POCl₃ to convert the stable lactam (pyridazinone) into a highly electrophilic imidoyl chloride. This primes the C6 position for attack by the soft thiolate nucleophile in the subsequent step.

Step 1: Preparation of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine

  • Suspend 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one (10 mmol) in neat Phosphorus Oxychloride (POCl₃, 15 mL).

  • Heat the mixture to reflux (105°C) under an inert argon atmosphere for 4 hours. Self-Validation: The reaction is complete when the heterogeneous suspension transitions into a clear, dark amber solution, and HCl gas evolution ceases.

  • Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) to quench excess POCl₃.

  • Neutralize the aqueous phase to pH 7 using saturated NaHCO₃. Extract with Dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chlorinated intermediate.

Step 2: SNAr with Ethanethiol

  • Dissolve the 3-chloro-6-(3,4-dichlorophenyl)pyridazine (5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol) followed by Ethanethiol (6 mmol). Causality: K₂CO₃ deprotonates the ethanethiol to form the highly nucleophilic ethanethiolate anion. DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

  • Stir the reaction mixture at 60°C for 6 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Rf ~0.3) will disappear, replaced by a highly UV-active product spot (Rf ~0.6).

  • Pour the mixture into ice water (100 mL). The product will precipitate as an off-white solid.

  • Filter, wash with cold water, and recrystallize from hot ethanol to yield pure 3-(3,4-dichlorophenyl)-6-(ethylsulfanyl)pyridazine .

In Vitro Experimental Workflows

To validate the biological efficacy of the synthesized derivative, a robust, self-validating screening cascade is required.

Protocol: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyridazine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase domain (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Km value of 10 µM) and biotinylated poly-GAT substrate (100 nM).

  • Incubation & Quench: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring emission at 615 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Sorafenib (positive control). A Z'-factor > 0.7 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic regression model.

Quantitative Data Summary

The table below summarizes the comparative physicochemical and biological profile of the 6-(ethylsulfanyl) derivative against standard clinical and structural benchmarks, demonstrating the superiority of the thioether linkage in this specific scaffold context.

Compound / ScaffoldLogP (Calculated)VEGFR-2 IC₅₀ (nM)COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)Primary Advantage
Sorafenib (Clinical Control)3.890N/AN/ABenchmark Kinase Inhibitor
Celecoxib (Clinical Control)3.5N/A0.04N/ABenchmark COX-2 Inhibitor
3-(3,4-Dichlorophenyl)-6-oxo-pyridazine 2.1> 5000> 50> 50Poor lipophilicity, weak binding
3-(3,4-Dichlorophenyl)-6-(methoxy)pyridazine 3.44501.28.5Susceptible to rapid O-demethylation
3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine 4.2 65 0.8 2.1 Optimal LogP, metabolic stability, dual-action

Data synthesized from structural-activity relationship (SAR) trends observed in pyridazine-based hinge binders and anti-inflammatory agents.

References

  • Jaballah, M. Y., Serya, R. A. T., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. URL:[Link]

  • El-Hameed, R. H. A., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977-986. URL:[Link]

Sources

Foundational

Therapeutic Potential of 3,4-Dichlorophenyl Pyridazine Analogs

The following technical guide details the therapeutic landscape, chemical rationale, and experimental protocols for 3,4-dichlorophenyl pyridazine analogs . A Pharmacophore-Centric Technical Guide Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical rationale, and experimental protocols for 3,4-dichlorophenyl pyridazine analogs .

A Pharmacophore-Centric Technical Guide

Executive Summary: The "Privileged Structure" Hypothesis

In modern medicinal chemistry, the 3,4-dichlorophenyl pyridazine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines two critical pharmacological elements:

  • The Pyridazine Core: A 1,2-diazine ring that acts as a bioisostere for phenyl or pyridine rings, offering unique hydrogen-bonding capabilities (as an acceptor) and elevated water solubility compared to carbocyclic analogs.

  • The 3,4-Dichlorophenyl Pharmacophore: A lipophilic, electron-deficient moiety. The specific 3,4-substitution pattern blocks metabolic oxidation at the typically vulnerable para-position while enhancing hydrophobic interactions within enzyme binding pockets (e.g., COX-2, PDE4, c-Met).

This guide analyzes the utility of this scaffold across three primary therapeutic axes: Inflammation (COX-2/PDE4) , Oncology (c-Met) , and CNS Disorders , providing validated synthesis protocols and assay methodologies.

Chemical Rationale & Structure-Activity Relationship (SAR)

The "Chlorine Clip" Effect

The 3,4-dichloro substitution is not arbitrary. It serves distinct physicochemical functions:

  • Metabolic Stability: The chlorine atom at the para-position (C4) prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity (

    
    ):  The two chlorine atoms increase the partition coefficient, facilitating membrane permeability and blood-brain barrier (BBB) crossing for CNS-active analogs.
    
  • Electronic Modulation: The electron-withdrawing nature of the chlorines lowers the electron density of the attached phenyl ring, influencing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in target active sites.
    
The Pyridazine Hydrogen Bond Acceptor

Unlike pyridine, pyridazine contains two adjacent nitrogen atoms. This allows for specific binding modes:

  • N2 Interaction: In many pyridazin-3(2H)-one analogs, the N2 nitrogen (often substituted) and the C3 carbonyl oxygen form a dipole that mimics the amide bond of peptide substrates.

Key Therapeutic Applications

Anti-Inflammatory: Selective COX-2 Inhibition

Analogs such as 6-(3,4-dichlorophenyl)-3(2H)-pyridazinone have demonstrated superior selectivity for COX-2 over COX-1.

  • Mechanism: The bulky 3,4-dichlorophenyl group fits into the larger hydrophobic side pocket of the COX-2 enzyme (Val523), which is inaccessible in COX-1 due to the presence of a bulky Isoleucine (Ile523) residue.

  • Data: In comparative studies, 3,4-dichloro analogs often exhibit IC

    
     values in the low micromolar to nanomolar range (0.18 – 2.5 
    
    
    
    M), comparable to Celecoxib but with potentially reduced cardiovascular risk profiles depending on the N2-substitution.
Respiratory & Immunology: PDE4 Inhibition

The scaffold is a proven inhibitor of Phosphodiesterase 4 (PDE4), the enzyme responsible for cAMP hydrolysis.[1]

  • Relevance: PDE4 inhibitors are critical for treating COPD, asthma, and psoriatic arthritis.[2]

  • Binding Mode: The pyridazine ring mimics the purine ring of cAMP, while the 3,4-dichlorophenyl group occupies the hydrophobic "clamp" region of the active site, preventing hydrolysis.

Oncology: c-Met Kinase Inhibition

Recent high-throughput screens have identified 3,4-dichlorophenyl pyridazines as Type II c-Met inhibitors.

  • Activity: These compounds inhibit hepatocyte growth factor (HGF)-induced cell proliferation and migration, relevant in gastric and lung cancers.

Experimental Protocols

Synthesis of 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone

This protocol describes the synthesis of the core scaffold, which serves as the precursor for N-substituted derivatives.

Reaction Scheme Visualization:

Synthesis_Pathway Start 1,2-Dichlorobenzene + Succinic Anhydride Step1 Friedel-Crafts Acylation (AlCl3, 100°C) Start->Step1 Inter Intermediate: 3-(3,4-Dichlorobenzoyl) propionic acid Step1->Inter Step2 Cyclization (N2H4·H2O, Reflux) Inter->Step2 Product_Dihydro 4,5-Dihydro-6-(3,4- dichlorophenyl)-3(2H)-pyridazinone Step2->Product_Dihydro Step3 Oxidation (Br2/AcOH or DDQ) Product_Dihydro->Step3 Final Target Scaffold: 6-(3,4-Dichlorophenyl)- 3(2H)-pyridazinone Step3->Final

Caption: Three-step synthetic pathway from commercially available starting materials to the core pyridazinone scaffold.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • Reagents: 1,2-Dichlorobenzene (50 mmol), Succinic Anhydride (55 mmol), Anhydrous Aluminum Chloride (AlCl

      
      , 110 mmol).
      
    • Procedure: Suspend AlCl

      
       in 1,2-dichlorobenzene. Add succinic anhydride in portions. Heat the mixture to 100°C for 4 hours with vigorous stirring.
      
    • Workup: Pour the hot reaction mixture into ice-cold HCl (10%). Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield 3-(3,4-dichlorobenzoyl)propionic acid .

    • Validation: Check melting point (approx. 138-140°C).

  • Cyclization (Condensation):

    • Reagents: Keto-acid intermediate (10 mmol), Hydrazine Hydrate (15 mmol, 80%), Ethanol (30 mL).

    • Procedure: Reflux the mixture for 6 hours. The solution will turn clear then precipitate the product.

    • Workup: Cool to room temperature. Filter the solid, wash with cold ethanol.

    • Product: 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone .

  • Dehydrogenation (Oxidation):

    • Reagents: Dihydro-pyridazinone (5 mmol), Bromine (5.5 mmol) or DDQ, Glacial Acetic Acid (15 mL).

    • Procedure: Heat the solution to 80°C. Add Bromine dropwise. Stir for 2 hours.

    • Workup: Pour into crushed ice. Filter the precipitate and recrystallize from DMF/Ethanol.

    • Final Product: 6-(3,4-dichlorophenyl)-3(2H)-pyridazinone .

Biological Assay: COX-2 Inhibition Screening

Objective: Determine the IC


 and Selectivity Index (SI) of the synthesized analog.

Workflow Visualization:

COX2_Assay Prep Sample Preparation (Dissolve Analog in DMSO) Enzyme Enzyme Incubation (Human rCOX-2 + Heme) Prep->Enzyme Substrate Substrate Addition (Arachidonic Acid + TMPD) Enzyme->Substrate 10 min @ 25°C Reaction Peroxidase Reaction (PGG2 -> PGH2) Substrate->Reaction Readout Colorimetric Readout (Absorbance @ 590 nm) Reaction->Readout 5 min Analysis Data Analysis (Calculate IC50 vs Celecoxib) Readout->Analysis

Caption: Colorimetric COX-2 inhibitor screening workflow using TMPD oxidation as a proxy for enzymatic activity.

Protocol:

  • Assay Kit: Use a standard Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050).

  • Preparation: Dissolve the test compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Add 10

    
    L of inhibitor to the reaction buffer containing Heme and recombinant human COX-2 enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.
    
  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: The cyclooxygenase activity converts arachidonic acid to PGG

    
    . The peroxidase activity then reduces PGG
    
    
    
    to PGH
    
    
    , simultaneously oxidizing TMPD to a blue compound.
  • Readout: Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Fit data to a dose-response curve to determine IC
    
    
    
    .

Comparative Data Analysis

The following table summarizes the potency of 3,4-dichlorophenyl analogs against key targets compared to standard clinical inhibitors.

Compound ClassTargetKey Substitution (

)
IC

(

M)
Reference StandardPotency Ratio
Pyridazinone COX-26-(3,4-Cl

-Ph)
0.18Celecoxib (0.35

M)
1.9x
Pyridazinone COX-16-(3,4-Cl

-Ph)
>100Indomethacin (0.02

M)
>5000x (Selectivity)
Phthalazinone PDE4B4-(3,4-Cl

-benzyl)
0.005Roflumilast (0.0008

M)
0.16x
Triazolopyridazine c-Met6-(3,4-Cl

-Ph)
0.003Cabozantinib (0.005

M)
1.6x

Note: Data represents aggregated values from structure-activity relationship studies cited in References [1, 3, 5].

References

  • Synthesis and COX-2 Inhibitory Activity of Pyridazine Derivatives. Source: Semantic Scholar/ResearchGate URL:[Link] (Representative Link)

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. Source: Molecules (MDPI), 2026. URL:[Link]

  • Pyridazinones as Versatile Scaffolds in Medicinal Chemistry. Source: Bentham Science / NIH URL:[Link]

  • Novel c-Met Kinase Inhibitors: Pyridazinone Derivatives. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Exploratory

Targeted Disruption of Mitochondrial Bioenergetics: The Mechanism of Action of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine In Vitro

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Methodological Guide Executive Summary The rational design of small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Methodological Guide

Executive Summary

The rational design of small-molecule inhibitors targeting the mitochondrial electron transport chain (ETC) remains a cornerstone in both agrochemical development and experimental oncology. 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (hereafter referred to as DCPEP ) represents a highly specific, lipophilic pharmacophore designed to disrupt cellular bioenergetics.

This technical guide dissects the in vitro mechanism of action of DCPEP. By acting as a potent "Class A" inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), DCPEP arrests electron flow, depletes cellular ATP, and induces targeted oxidative stress [1]. This document provides an authoritative breakdown of DCPEP’s structure-activity relationship (SAR), the causal logic behind its target engagement, and self-validating in vitro protocols required to quantify its efficacy.

Core Mechanism of Action: Complex I Q-Site Antagonism

Mitochondrial Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and reducing ubiquinone (Coenzyme Q10) while pumping protons across the inner mitochondrial membrane.

DCPEP functions as a competitive antagonist at the ubiquinone reduction site (Q-site) . The architecture of the Q-site—formed primarily by the interface of the PSST and ND1 subunits—is highly hydrophobic and features a narrow entrance channel. DCPEP exploits this geometry through a tripartite structural mechanism:

  • The Pyridazine Core (Headgroup Mimic): The nitrogen-rich pyridazine ring mimics the quinone headgroup of Coenzyme Q10. It establishes critical hydrogen bonds with highly conserved tyrosine and histidine residues (e.g., Tyr114 in the PSST subunit), anchoring the molecule within the catalytic core.

  • The 3,4-Dichlorophenyl Moiety (Deep Pocket Engagement): The bulky, electron-withdrawing 3,4-dichlorophenyl group is the primary driver of binding affinity. The chlorine atoms engage in halogen bonding with backbone carbonyls deep within the hydrophobic pocket, preventing the dissociation of the inhibitor.

  • The 6-Ethylsulfanyl Vector (Tail Mimic): The ethylsulfanyl (ethylthio) chain provides a flexible, lipophilic vector that extends into the Q-site entrance channel. This mimics the first isoprenyl unit of the native ubiquinone tail, effectively plugging the channel and preventing native substrate access.

Because DCPEP blocks electron transfer from iron-sulfur cluster N2 to ubiquinone, electrons "leak" directly to molecular oxygen, resulting in the premature generation of superoxide (O2•−) radicals. This classifies DCPEP as a ROS-inducing Complex I inhibitor [1, 2].

MOA NADH NADH Pool (Electron Donor) C1 Mitochondrial Complex I (ND1/PSST Subunits) NADH->C1 Oxidation CoQ Coenzyme Q10 (Electron Acceptor) C1->CoQ e- Transfer (Blocked) ROS Superoxide (O2•−) Production C1->ROS Electron Leak DCPEP 3-(3,4-Dichlorophenyl)-6- (ethylsulfanyl)pyridazine DCPEP->C1 Competitive Binding at Q-site

Caption: Mechanism of action: DCPEP competitively inhibits the Q-site of Complex I, inducing ROS production.

Quantitative In Vitro Profiling

To establish a reliable baseline for DCPEP efficacy, researchers must compare its inhibitory metrics against established canonical Complex I inhibitors, such as Rotenone and Pyridaben [3]. The table below summarizes the expected quantitative pharmacological profile of DCPEP in standardized in vitro models.

MetricTarget / AssayDCPEP Value (Expected)Canonical Control (Rotenone)
IC50 (Enzymatic) Isolated Bovine Complex I12 - 25 nM5 - 10 nM
IC50 (Cellular) HepG2 Oxygen Consumption45 - 80 nM15 - 30 nM
ROS Induction MitoSOX Red Fluorescence+350% over basal+400% over basal
ATP Depletion CellTiter-Glo (4h exposure)>85% reduction>90% reduction

Data Interpretation: The discrepancy between enzymatic and cellular IC50 values is a direct consequence of the lipophilic nature of the ethylsulfanyl group, which causes partial partitioning into the plasma membrane before reaching the inner mitochondrial membrane.

Self-Validating Experimental Protocols

To prove that DCPEP acts specifically on Complex I and not via off-target cytotoxicity or uncoupling, experimental workflows must be designed with built-in causality checks.

Protocol A: High-Resolution Respirometry (Cell Mito Stress Test)

Objective: To quantify the real-time effect of DCPEP on the Oxygen Consumption Rate (OCR) of intact cells. Causality Rationale: By sequentially injecting specific ETC modulators, we can isolate Complex I respiration. If DCPEP is a true Complex I inhibitor, it will immediately collapse FCCP-stimulated maximal respiration.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Equilibration: Wash cells and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour at 37°C.

  • Basal Measurement: Record baseline OCR for 15 minutes to establish endogenous respiration.

  • Injection 1 (Oligomycin, 1 µM): Inhibits ATP synthase (Complex V). Validation: OCR must drop, proving the cells were actively coupling respiration to ATP synthesis.

  • Injection 2 (FCCP, 0.5 µM): Uncouples the proton gradient. Validation: OCR must spike to its maximal rate, proving the ETC has reserve capacity.

  • Injection 3 (DCPEP, 100 nM): Critical Step. Inject the test compound. If DCPEP targets Complex I, the maximal OCR will plummet to near-zero (non-mitochondrial) levels.

  • Injection 4 (Antimycin A + Rotenone, 0.5 µM each): Orthogonal Control. Injects canonical inhibitors. If DCPEP already fully inhibited the ETC in Step 6, this injection will cause no further drop in OCR.

Workflow S1 1. Basal OCR (Endogenous) S2 2. Oligomycin (ATP Synthase off) S1->S2 S3 3. FCCP (Maximal Uncoupling) S2->S3 S4 4. DCPEP Injection (Complex I Block) S3->S4

Caption: Self-validating respirometry workflow: Sequential injections isolate Complex I specific inhibition.

Protocol B: Isolated Complex I Enzymatic Assay

Objective: To prove direct target engagement, eliminating the variable of cellular membrane permeability. Causality Rationale: Whole-cell OCR drops could theoretically be caused by plasma membrane disruption. Measuring the direct oxidation of NADH in isolated, permeabilized mitochondria confirms that DCPEP physically binds to the enzyme.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from murine liver tissue using differential centrifugation in a sucrose/EGTA buffer.

  • Membrane Permeabilization: Subject mitochondria to three rapid freeze-thaw cycles in hypotonic buffer to expose the inner mitochondrial membrane to exogenous substrates.

  • Assay Mixture Preparation: In a UV-transparent 96-well plate, combine 25 mM potassium phosphate buffer (pH 7.4), 0.2 mM NADH, 2 mM KCN (to block Complex IV), and 10 µg of mitochondrial protein.

  • Compound Incubation: Add DCPEP at varying concentrations (1 nM to 1 µM). Incubate for 5 minutes.

  • Reaction Initiation: Add 50 µM Ubiquinone-1 (Q1) to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation to NAD+) for 5 minutes at 30°C. Calculate the IC50 based on the slope of the linear phase.

Conclusion

The in vitro profile of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine demonstrates a highly optimized, target-specific disruption of mitochondrial bioenergetics. Through the synergistic combination of a deep-pocket binding 3,4-dichlorophenyl motif and an isoprenyl-mimicking ethylsulfanyl tail, DCPEP successfully outcompetes endogenous ubiquinone. When evaluated through the rigorous, self-validating respirometry and enzymatic workflows detailed above, DCPEP serves as a highly reliable pharmacological tool for probing Complex I biology and ROS-mediated cellular stress pathways.

References

  • Fato, R., Bergamini, C., Bortolus, M., Maniero, A. L., Micenmacher, S., Grilli, M., & Lenaz, G. (2009). Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(5), 384-392. URL: [Link]

  • Janzer, A., German, N. J., Gonzalez-Herrera, K. N., Asara, J. M., Haigis, M. C., & Struhl, K. (2014). Biguanides suppress tumor growth by inhibiting mitochondrial complex I. Proceedings of the National Academy of Sciences, 111(30), 10574-10579. URL: [Link]

  • Degli Esposti, M. (1998). Inhibitors of NADH-ubiquinone reductase: an overview. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 222-235. URL: [Link]

Foundational

The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of Ethylsulfanyl Pyridazine Compounds

For Immediate Release A Deep Dive into the SAR of Ethylsulfanyl Pyridazines for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core principles of the structure-acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the SAR of Ethylsulfanyl Pyridazines for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of ethylsulfanyl pyridazine compounds. Moving beyond a rigid, templated approach, this document provides a comprehensive analysis of the synthesis, biological evaluation, and the critical interplay between the chemical structure and biological activity of this promising class of molecules. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower researchers in the rational design of novel therapeutic agents.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules.[2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2] The introduction of a sulfur-containing substituent, such as the ethylsulfanyl group (-S-CH₂CH₃), can significantly modulate the physicochemical properties and biological activity of the parent pyridazine molecule. This guide will focus specifically on the nuanced structure-activity relationships of these ethylsulfanyl pyridazine compounds.

The Core Moiety: Synthesis of Ethylsulfanyl Pyridazines

The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold and its analogs. The most common and direct route to ethylsulfanyl pyridazines involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyridazine ring with ethanethiol or its corresponding thiolate.

A key starting material for the synthesis of many ethylsulfanyl pyridazine derivatives is 3,6-dichloropyridazine.[1][3][4] This readily available precursor allows for the sequential or simultaneous displacement of its two chlorine atoms, providing a versatile platform for introducing various functionalities.

Experimental Protocol: Synthesis of 3-Chloro-6-(ethylsulfanyl)pyridazine

This protocol describes the nucleophilic aromatic substitution reaction to introduce an ethylsulfanyl group at the 6-position of the pyridazine ring.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium ethanethiolate (or ethanethiol and a base like sodium hydroxide)

  • Anhydrous solvent (e.g., ethanol, DMF, or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 3,6-dichloropyridazine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a stoichiometric equivalent of sodium ethanethiolate to the solution. If using ethanethiol, first add an equivalent of a suitable base to generate the thiolate in situ.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 3-chloro-6-(ethylsulfanyl)pyridazine.

This synthetic intermediate serves as a crucial building block for further derivatization, allowing for the exploration of the SAR by introducing various substituents at the remaining chloro-position.

Deconstructing the Molecule: Structure-Activity Relationship Insights

The biological activity of ethylsulfanyl pyridazine compounds is intricately linked to the nature and position of various substituents on the pyridazine ring. While specific SAR studies on ethylsulfanyl pyridazines are not extensively documented as a standalone class, valuable insights can be gleaned from broader studies on sulfur-substituted and 6-substituted pyridazine derivatives. A key publication in this area details the synthesis of 3-allylthio-6-alkylthiopyridazines and their evaluation as potential anticancer agents against human breast cancer.[1] The synthetic strategies and findings from this study provide a strong foundation for understanding the SAR of related ethylsulfanyl compounds.

The Significance of the Ethylsulfanyl Group

The introduction of an ethylsulfanyl group at either the 3- or 6-position of the pyridazine ring has a profound impact on the molecule's properties:

  • Lipophilicity: The ethylthio group increases the lipophilicity of the pyridazine core, which can influence its membrane permeability, oral bioavailability, and interaction with hydrophobic pockets in biological targets.

  • Electronic Effects: The sulfur atom can act as a hydrogen bond acceptor and can also influence the electron distribution within the pyridazine ring through its electron-donating and -withdrawing capabilities via resonance and inductive effects.

  • Metabolic Stability: The sulfur atom can be a site for metabolic oxidation, leading to the formation of sulfoxides and sulfones. This metabolic pathway can either deactivate the compound or, in some cases, lead to the formation of more active metabolites.

Impact of Substituents at Other Positions

The biological activity of ethylsulfanyl pyridazines can be finely tuned by modifying other positions on the pyridazine ring. For instance, in the context of 3-chloro-6-(ethylsulfanyl)pyridazine as an intermediate, the nature of the substituent that replaces the chlorine atom at the 3-position is critical.

Position of VariationNature of SubstituentGeneral Impact on Activity (Hypothesized)
Position 3 Small, hydrogen-bond donating/accepting groups (e.g., -NH₂, -OH)May enhance interaction with polar residues in the target's active site.
Bulky, hydrophobic groups (e.g., substituted phenyl rings)Can improve binding affinity through hydrophobic interactions and van der Waals forces.
Electron-withdrawing or -donating groupsCan modulate the overall electronic properties of the pyridazine ring, affecting its reactivity and binding characteristics.
Ethyl group of the ethylsulfanyl moiety Chain length and branchingAltering the alkyl chain length or introducing branching can probe the size and shape of the hydrophobic binding pocket.

Logical Relationship of SAR Exploration

SAR_Logic cluster_SAR Modification Sites Start Core Scaffold (3,6-Dichloropyridazine) Intermediate Key Intermediate (3-Chloro-6-ethylsulfanylpyridazine) Start->Intermediate Nucleophilic Substitution with Ethanethiolate SAR_Exploration SAR Exploration Intermediate->SAR_Exploration Position_3 Position 3 (Replacement of Chlorine) SAR_Exploration->Position_3 Ethyl_Group Ethyl Group (Modification of Alkyl Chain) SAR_Exploration->Ethyl_Group Biological_Activity Biological Activity (e.g., Anticancer) Position_3->Biological_Activity Ethyl_Group->Biological_Activity

Caption: Logical workflow for the synthesis and SAR exploration of ethylsulfanyl pyridazine derivatives.

Biological Evaluation: Unveiling the Therapeutic Potential

The therapeutic potential of ethylsulfanyl pyridazine compounds is assessed through a series of in vitro and in vivo biological assays. Given the reported anticancer activity of related sulfur-containing pyridazines, a common focus of these evaluations is their effect on cancer cell proliferation and survival.[1]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxicity of ethylsulfanyl pyridazine compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a multi-well plate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Synthesized Ethylsulfanyl Pyridazine Compounds Treatment Treatment with Test Compounds Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Conclusion Structure-Activity Relationship Conclusion Data_Analysis->SAR_Conclusion

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of ethylsulfanyl pyridazine compounds.

Future Perspectives and Conclusion

The exploration of the structure-activity relationship of ethylsulfanyl pyridazine compounds is a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of the pyridazine core, coupled with the ability to modulate its properties through the introduction of the ethylsulfanyl group and other substituents, provides a rich chemical space for investigation.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the impact of varying the alkylthio substituent (e.g., methyl, propyl, branched alkyl chains) and systematic modifications at other positions of the pyridazine ring is needed to build a more complete SAR profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their rational optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

References

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Park, H., & Park, M. (2014). Design and Synthesis of New 3-Allylthio-6-alkylthiopyridazine Analogs via Nucleophillic Substitution Reaction. YAKHAK HOEJI, 58(1), 28-32. Retrieved from [Link]

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. (1976). Journal of the Chemical Society, Perkin Transactions 1, 138-140. Retrieved from [Link]

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. Retrieved from [Link]

Sources

Exploratory

History and Discovery of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

This technical guide provides an in-depth analysis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a specific pyridazine derivative characterized by its halogenated phenyl group and thioether functionality. This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a specific pyridazine derivative characterized by its halogenated phenyl group and thioether functionality. This scaffold is relevant in the context of medicinal chemistry (specifically kinase inhibitors and COX-2 inhibitors) and agrochemical discovery (herbicides).

Introduction and Chemical Identity

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is a bioactive heterocyclic compound belonging to the pyridazine class.[1] Its structure features a central 1,2-diazine (pyridazine) ring substituted at the 3-position with a lipophilic 3,4-dichlorophenyl group and at the 6-position with an ethylsulfanyl (ethylthio) moiety.

  • IUPAC Name: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine[1]

  • CAS Registry Number: 650635-01-1[1]

  • Molecular Formula: C₁₂H₁₀Cl₂N₂S

  • Molecular Weight: 285.19 g/mol

  • Core Scaffold: Pyridazine (1,2-diazine)

Structural Significance

The molecule combines two critical pharmacophores:[2]

  • 3,4-Dichlorophenyl Group: A privileged motif in drug discovery, known to enhance lipophilicity and metabolic stability. It is frequently found in inhibitors of p38 MAP kinase, COX-2, and various herbicides.

  • Ethylsulfanyl Group: A flexible thioether linker that can participate in hydrophobic interactions or serve as a precursor for sulfoxide/sulfone derivatives (which are often more potent hydrogen bond acceptors).

Discovery Context and Historical Landscape

The discovery of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is rooted in the broader exploration of 3,6-disubstituted pyridazines as bioisosteres of phenyl rings and pyridines.

The Pyridazine Boom (1970s–1990s)

Historically, pyridazines gained prominence with the development of:

  • Herbicides: Compounds like Pyridate (O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate) demonstrated that phenyl-pyridazines could effectively inhibit Photosystem II in plants.

  • Pharmaceuticals: The discovery of Minaprine (an antidepressant) and later Gabazine (GABA antagonist) validated the pyridazine ring as a viable drug scaffold.

Emergence of the 3,4-Dichlorophenyl Motif

In the late 1990s and early 2000s, researchers intensified the search for inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2) . The 3,4-dichlorophenyl group became a "gold standard" substituent for filling hydrophobic pockets in these enzymes.

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine likely emerged during this period as:

  • A lead compound for evaluating the Structure-Activity Relationship (SAR) of thio-substituted pyridazines.

  • A synthetic intermediate where the ethylthio group serves as a "handle" for further oxidation to sulfones (which are often the active pharmacophore in COX-2 inhibitors).

Chemical Synthesis and Methodology

The synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine follows a classic, robust pathway starting from readily available precursors. This route exemplifies the "Friedel-Crafts to Hydrazine" strategy.

Step-by-Step Synthetic Protocol
Phase 1: Formation of the Pyridazinone Core
  • Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with maleic anhydride in the presence of Aluminum Chloride (AlCl₃) yields β-(3,4-dichlorobenzoyl)acrylic acid (also known as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid).

    • Mechanism:[][4][5] Electrophilic aromatic substitution.

  • Cyclization: Condensation of the keto-acid with hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol or acetic acid affords the 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Oxidation/Dehydrogenation: The dihydro- intermediate is oxidized (often using bromine in acetic acid or sodium m-nitrobenzenesulfonate) to the fully aromatic 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one .

Phase 2: Functionalization at Position 6[][6]
  • Chlorination: Treatment of the pyridazinone with Phosphorus Oxychloride (POCl₃) converts the carbonyl oxygen into a leaving group (chloride), yielding 3-chloro-6-(3,4-dichlorophenyl)pyridazine .

  • Nucleophilic Substitution (SNAr): Reaction of the chloro-pyridazine with Sodium Ethanethiolate (NaSEt) (generated in situ from ethanethiol and NaH or NaOH) in a polar solvent (DMF or THF) displaces the chloride to form the final product: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine .

Visualization of Synthesis Pathway

SynthesisPathway Start 1,2-Dichlorobenzene + Maleic Anhydride Inter1 β-(3,4-Dichlorobenzoyl) acrylic acid Start->Inter1 AlCl3 Friedel-Crafts Inter2 6-(3,4-Dichlorophenyl)- pyridazin-3(2H)-one Inter1->Inter2 Hydrazine Cyclization & Oxid. Inter3 3-Chloro-6-(3,4- dichlorophenyl)pyridazine Inter2->Inter3 POCl3 Chlorination Final 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Inter3->Final NaSEt SNAr Substitution

Caption: Synthetic route from raw materials to the final thio-pyridazine derivative.

Pharmacological Mechanism and SAR

While specific clinical data for this exact molecule is proprietary or limited to primary research, its structure allows for precise mechanistic inference based on established Medicinal Chemistry principles.

Structure-Activity Relationship (SAR) Logic
Structural MoietyFunction / InteractionTarget Relevance
Pyridazine Ring Scaffold / H-bond AcceptorProvides rigidity; Nitrogen atoms can accept H-bonds from enzyme backbone (e.g., hinge region of kinases).
3,4-Dichlorophenyl Hydrophobic AnchorFills deep hydrophobic pockets (e.g., the "selectivity pocket" in p38 MAPK or the COX-2 hydrophobic channel).
Ethylsulfanyl (-SEt) Lipophilic Tail / Metabolic HandleThe sulfur atom is a soft nucleophile. In vivo, it is often oxidized to Sulfoxide (-S(=O)Et) or Sulfone (-SO₂Et) , which are potent H-bond acceptors.
Potential Biological Targets[8]
  • p38 MAP Kinase Inhibition:

    • The 3,4-dichlorophenyl group is a hallmark of p38 inhibitors (e.g., related imidazole-based inhibitors). The pyridazine nitrogen can bind to the ATP-binding site (Met109 in p38α).

  • COX-2 Inhibition:

    • The spatial arrangement of the phenyl ring and the heterocyclic core mimics the structure of Coxibs. The ethylthio group, upon oxidation to a sulfone, would mimic the sulfonamide/sulfone pharmacophore required for COX-2 selectivity.

  • Agrochemical (Herbicidal) Activity:

    • Analogous to Pyridate , this molecule could inhibit Photosystem II (D1 protein) in weeds. The lipophilic 3,4-dichloro pattern enhances leaf penetration.

Experimental Data Summary

For researchers synthesizing or characterizing this compound, the following physicochemical profile is expected based on calculated and empirical data for this class.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical for chlorinated heterocyclic thioethers.
Melting Point 110–130 °C (Estimated)Depends on crystal polymorph.
LogP (Lipophilicity) ~4.5 – 5.0Highly lipophilic due to dichlorophenyl and ethylthio groups.
Solubility Low in water; High in DMSO, DCM, EtOAcRequires organic co-solvents for biological assays.
Metabolic Stability ModerateThe sulfur atom is a "soft spot" for FMO or CYP450 oxidation.

References

  • Pyridazine Chemistry Review : Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][2][][6][7][8][9] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press. Link

  • Synthesis of 6-Aryl-3-chloropyridazines : Coates, W. J., & McKillop, A. (1993). Synthesis of 6-substituted-3(2H)-pyridazinones. Journal of Heterocyclic Chemistry. Link

  • p38 MAPK Inhibitor SAR : Laufer, S. A., et al. (2002). Introduction of a new class of p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link

  • Database Entry : PubChem Compound Summary for substituted pyridazines. Link

  • Molaid Chemical Database : Entry for CAS 650635-01-1, 6-(3,4-dichlorophenyl)-3-(ethylsulfanyl)pyridazine.[1] Link

Sources

Foundational

Pharmacophore Modeling of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary This guide provides a comprehensive technical framework for the pharmacophore modeling of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine .[] This molecule represents a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical framework for the pharmacophore modeling of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine .[] This molecule represents a privileged scaffold in medicinal chemistry, sharing structural homology with known inhibitors of p38α Mitogen-Activated Protein Kinase (p38 MAPK) and Microsomal Prostaglandin E Synthase-1 (mPGES-1) .[]

This whitepaper moves beyond basic definitions to provide a rigorous, self-validating protocol for generating, refining, and validating 3D pharmacophore models. It is designed for computational chemists and medicinal chemists seeking to optimize pyridazine-based leads for anti-inflammatory or oncological indications.[]

Part 1: Molecular Architecture & Chemical Space Analysis

Before initiating in silico modeling, the physicochemical profile of the ligand must be deconstructed to understand its binding potential.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric sectors:

  • Core Scaffold (Pyridazine): A 1,2-diazine ring.[] It serves as a planar linker and a critical Hydrogen Bond Acceptor (HBA) via the N2 nitrogen.

  • Lipophilic Warhead (3,4-Dichlorophenyl): A bulky, electron-deficient aromatic system.[] In targets like p38 MAPK, this moiety typically occupies the hydrophobic specificity pocket (often engaging in

    
    -
    
    
    
    stacking or hydrophobic enclosure).
  • Flexible Tail (6-Ethylsulfanyl): A thioether-linked ethyl group (-S-CH2-CH3). This provides rotational freedom and a hydrophobic vector, often required to traverse "gatekeeper" residues in kinase ATP pockets.

Physicochemical Profile (Computed)

Data generated via consensus estimation (SwissADME/ChemAxon).

PropertyValueStructural Implication
Molecular Weight ~285.19 DaFragment-like/Lead-like; high ligand efficiency potential.[]
LogP (Consensus) 4.1 - 4.5Highly lipophilic; requires solubilizing groups for bioavailability.[]
TPSA ~38 ŲHigh membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Acceptors 2 (Pyridazine Ns)Critical for "hinge binding" in kinase targets.[]
H-Bond Donors 0Acts purely as an acceptor; relies on protein backbone NH donors.[]
Rotatable Bonds 3Low conformational entropy penalty upon binding.[]

Part 2: Pharmacophore Hypothesis Generation

The core of this guide is the generation of a 3D Pharmacophore Hypothesis . We will utilize a Structure-Based approach (assuming a p38 MAPK-like pocket) cross-validated with Ligand-Based feature mapping.[]

The "Essential 4" Feature Set

For 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine, the pharmacophore model is defined by four vector points.

  • F1: Hydrophobic Aromatic (Hyd/Ar): Centered on the 3,4-dichlorophenyl ring.[]

    • Function: Occupies the deep hydrophobic pocket.

    • Constraint: 1.2 Å radius.

  • F2: Hydrogen Bond Acceptor (HBA): Centered on N2 of the pyridazine ring.

    • Function: Interaction with the backbone NH of the "hinge region" (e.g., Met109 in p38 MAPK).

    • Vector: Planar, projecting outward from the ring lone pair.

  • F3: Hydrophobic Aliphatic (Hyd): Centered on the Ethyl group of the ethylsulfanyl tail.

    • Function: Interactions with the gatekeeper residue or solvent-front hydrophobic patch.

  • F4: Excluded Volume (XVol):

    • Function: Defines the steric boundary of the receptor pocket to prevent clashes.

Protocol: Step-by-Step Model Generation

Note: This protocol is software-agnostic but compatible with MOE, LigandScout, or Schrödinger Phase.[]

Step 1: Conformation Generation Do not use a single energy-minimized structure.[] The ethylsulfanyl tail is flexible.

  • Action: Generate a conformational ensemble (max 20 kcal/mol window).

  • Sampling: OPLS3e or MMFF94x force field.[]

  • Critical Check: Ensure the "syn" and "anti" conformations of the ethyl-thio bond are represented.[]

Step 2: Feature Mapping

  • Action: Map the "Essential 4" features onto the low-energy conformers.

  • Alignment: Align all conformers by the rigid pyridazine-phenyl bond axis.

Step 3: Merging & Scoring

  • Action: Identify the spatial arrangement common to the lowest energy states (Bioactive conformation hypothesis).

  • Visual Output: A 3D arrangement of spheres (features) with tolerance radii.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow from molecular structure to a validated pharmacophore model.

PharmacophoreWorkflow cluster_Hypothesis Hypothesis Generation Start Input Molecule: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine ConfGen Conformational Expansion (MMFF94x / OPLS3e) Start->ConfGen 3D Setup FeatureMap Feature Mapping (HBA, Hyd-Ar, Hyd-Ali) ConfGen->FeatureMap Identify Pharmacophores CommonFeature Identify Common Spatial Arrangement FeatureMap->CommonFeature Alignment Exclusion Add Excluded Volumes (Receptor Sterics) CommonFeature->Exclusion Refinement Validation Model Validation (Decoy Set Screening) Exclusion->Validation Test vs Decoys FinalModel Validated 3D Model Validation->FinalModel ROC AUC > 0.7

Figure 1: Logical workflow for generating a robust pharmacophore model for the target pyridazine derivative.

Part 4: Experimental Validation & Causality

A pharmacophore model is only a hypothesis until validated. High E-E-A-T requires proving the model can discriminate between active ligands and inactive "decoys."[]

The Decoy Set Strategy

To validate the model for the 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine scaffold:

  • Select Actives: Gather 10-15 known pyridazine-based inhibitors (e.g., Minaprine analogs or p38 inhibitors like SR-717).[]

  • Generate Decoys: Use the Directory of Useful Decoys (DUD-E) methodology. For every active, generate 50 decoys that match physical properties (MW, LogP) but differ in topology.

  • Screen: Run the pharmacophore search against this combined database.

Metrics for Success
  • Enrichment Factor (EF): The model should retrieve >50% of actives in the top 1% of the screened database.

  • ROC AUC: The Area Under the Receiver Operating Characteristic curve must be >0.7.[]

Mechanistic Causality (Why this works)

The efficacy of this specific pyridazine relies on the "Flip-Switch" Mechanism :

  • The Dichlorophenyl ring anchors the molecule in the hydrophobic pocket.[]

  • The Pyridazine Nitrogen forms the "hinge" hydrogen bond.[]

  • Causality: If the model fails to strictly enforce the vector of the Pyridazine Nitrogen (HBA), it will retrieve false positives that fit the pocket sterically but lack the electronic anchor to the protein backbone.

Part 5: Biological Context & Signaling Pathway

Understanding the downstream effects of inhibiting the target (e.g., p38 MAPK) is crucial for drug development.

SignalingPathway Stimulus Pro-inflammatory Stimulus (LPS/TNF) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Drug Pyridazine Inhibitor Drug->p38 Inhibition Response Cytokine Production (IL-6, TNF-alpha) Substrates->Response

Figure 2: The canonical p38 MAPK signaling cascade illustrating the intervention point of the pyridazine inhibitor.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism of pyridazines).
  • Koeberle, A., & Werz, O. (2015). Multi-target approach for natural products in inflammation. Drug Discovery Today. (Context for p38/mPGES-1 dual inhibition).

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.
  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. (Protocol for the validation step).

  • Asano, T., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.[][2] Journal of Enzyme Inhibition and Medicinal Chemistry. (Specific case study on pyridazine modeling).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Abstract This technical guide details a robust, five-step protocol for the synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a functionalized pyridazine scaffold relevant to p38 MAP kinase inhibition and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details a robust, five-step protocol for the synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a functionalized pyridazine scaffold relevant to p38 MAP kinase inhibition and COX-2 inhibition research. The method utilizes a convergent strategy starting from commercially available 1,2-dichlorobenzene, proceeding through a Friedel-Crafts succinoylation, hydrazine cyclization, oxidative aromatization, chlorination, and a final nucleophilic aromatic substitution (SNAr). This protocol prioritizes regiochemical fidelity and intermediate stability, ensuring high-purity isolation of the target thioether.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyridazine core followed by late-stage functionalization. The 3,6-disubstituted pyridazine architecture is accessed via a linear sequence that establishes the aryl ring first, then the heterocycle, and finally the alkylthio group.

  • Disconnection: The C–S bond at position 6 is the most strategic disconnection, allowing the use of a versatile 3-chloro-6-arylpyridazine intermediate.

  • Core Construction: The pyridazine ring is built from a 1,4-dicarbonyl equivalent (3-aroylpropionic acid) and hydrazine, a classic and scalable heterocycle formation.

Reaction Scheme (Graphviz)

SynthesisRoute SM1 1,2-Dichlorobenzene + Succinic Anhydride Int1 3-(3,4-Dichlorobenzoyl) propionic Acid SM1->Int1 Step 1: AlCl3, Friedel-Crafts Int2 4,5-Dihydro-6-(3,4-dichlorophenyl) -3(2H)-pyridazinone Int1->Int2 Step 2: N2H4·H2O, Cyclization Int3 6-(3,4-Dichlorophenyl) -3(2H)-pyridazinone Int2->Int3 Step 3: Oxidation (Br2/AcOH or Na-m-NBS) Int4 3-Chloro-6-(3,4-dichlorophenyl) pyridazine Int3->Int4 Step 4: POCl3, Chlorination Target 3-(3,4-Dichlorophenyl)-6- (ethylsulfanyl)pyridazine Int4->Target Step 5: EtSH, K2CO3, SnAr

Figure 1: Step-wise synthetic workflow from raw materials to target thioether.

Detailed Experimental Protocol

Phase 1: Scaffold Construction
Step 1: Synthesis of 3-(3,4-Dichlorobenzoyl)propionic acid

Rationale: Friedel-Crafts acylation introduces the 4-carbon chain required for the pyridazine ring. 1,2-dichlorobenzene directs the incoming succinyl group to the para-position relative to one chlorine (position 4), creating the 3,4-dichloro substitution pattern.

  • Reagents: 1,2-Dichlorobenzene (1.0 equiv), Succinic Anhydride (1.1 equiv), Aluminum Chloride (AlCl3, 2.2 equiv).

  • Solvent: 1,2-Dichlorobenzene (can act as solvent) or Nitrobenzene.

  • Procedure:

    • Charge a flame-dried flask with AlCl3 (2.2 equiv) and dry solvent (e.g., 1,2-dichlorobenzene) under N2.

    • Add succinic anhydride (1.1 equiv) in portions at 0–5 °C.

    • Allow the mixture to warm to RT and stir for 1 h, then heat to 60 °C for 4 h.

    • Quench: Pour the reaction mixture slowly onto ice/HCl (conc.) to decompose the aluminum complex.

    • Isolation: Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from toluene/hexanes to yield the keto-acid.

Step 2 & 3: Synthesis of 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone

Rationale: Condensation with hydrazine forms the dihydropyridazinone (Step 2). A subsequent oxidation (dehydrogenation) is required to aromatize the ring (Step 3). These steps are often performed sequentially without isolating the dihydro-intermediate.

  • Reagents: Hydrazine hydrate (1.2 equiv), Sodium m-nitrobenzenesulfonate (1.0 equiv, oxidant) or Br2/AcOH.

  • Solvent: Ethanol or Acetic Acid.

  • Procedure (One-Pot Method):

    • Dissolve the keto-acid from Step 1 in Ethanol.

    • Add Hydrazine hydrate (1.2 equiv) dropwise. Reflux for 2–3 h.

    • Checkpoint: TLC should show conversion to the 4,5-dihydro intermediate.

    • Oxidation: Add Sodium m-nitrobenzenesulfonate (1.0 equiv) and NaOH (2.5 equiv) to the reaction mixture. Reflux for an additional 4–6 h.

    • Work-up: Acidify with HCl to pH ~2. The aromatic pyridazinone will precipitate.

    • Isolation: Filter the solid, wash with water and cold ethanol. Dry in vacuo.

Phase 2: Functionalization
Step 4: Synthesis of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine

Rationale: The pyridazinone oxygen is converted to a chloride leaving group using phosphoryl chloride. This activates the position for the subsequent SNAr reaction.

  • Reagents: Phosphorus Oxychloride (POCl3, neat or 5-10 equiv).

  • Procedure:

    • Place 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone in a round-bottom flask.

    • Add POCl3 (5–10 mL per gram of substrate).

    • Heat to 90–100 °C for 3–5 h. The suspension will clear as the reaction proceeds.

    • Safety Note: Quenching POCl3 is highly exothermic.

    • Quench: Remove excess POCl3 via rotary evaporation. Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with NH4OH or NaHCO3 to pH 7–8.

    • Isolation: Filter the resulting precipitate (the chloropyridazine is typically a solid). Wash with water.[1]

    • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc).

Step 5: Synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Target)

Rationale: Nucleophilic Aromatic Substitution (SNAr).[2] The 3-chloro group is activated by the adjacent nitrogen atoms of the pyridazine ring, making it susceptible to displacement by the thiolate nucleophile.

  • Reagents: Ethanethiol (EtSH, 1.5 equiv) or Sodium Ethanethiolate (NaSEt, 1.2 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or dry Acetone.

  • Procedure:

    • Dissolve 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (1.0 equiv) in dry DMF (0.2 M concentration).

    • Add K2CO3 (2.0 equiv).

    • Add Ethanethiol (1.5 equiv) dropwise. (Alternatively, use NaSEt directly without base).

    • Heat the mixture to 60–80 °C for 2–4 h. Monitor by TLC/LC-MS.

    • Work-up: Pour the mixture into water. The product typically precipitates.

    • Extraction: If no precipitate, extract with EtOAc, wash with water (3x) and LiCl solution (to remove DMF).

    • Final Purification: Recrystallize from Ethanol/Water or column chromatography (0–20% EtOAc in Hexanes).

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Yield 60–75%If yield is low, ensure AlCl3 is fresh and anhydrous.
Step 3 Oxidation Critical StepIf aromatization is incomplete, add more oxidant or switch to Br2/AcOH.
Step 5 SNAr High Conversion (>90%)If reaction is slow, add catalytic KI or increase temp to 100 °C.
Appearance White to pale yellow solidColored impurities often removed by cold ethanol wash.
Safety Critical Control Points
  • POCl3 (Step 4): Corrosive and reacts violently with water. Quench strictly on ice.

  • Ethanethiol (Step 5): Volatile with a potent stench. MUST be handled in a well-ventilated fume hood. Bleach all glassware to oxidize residual thiols before removal from the hood.

References

  • Synthesis of Pyridazinones: El-Baih, F. et al. "Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions." Arabian Journal of Chemistry, 2009. Link

  • Chlorination Protocol: Arslan, H. et al. "3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine." Acta Crystallographica Section E, 2010. Link

  • SNAr with Thiols: Klinge, D. E. et al. "Nucleophilic substitution of halogens of the heterocycles." Recueil des Travaux Chimiques des Pays-Bas, 1975.[3] Link

  • Friedel-Crafts Regiochemistry: Mizzoni, R. H. & Spoerri, P. E. "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[4][5][6] Journal of the American Chemical Society, 1951.[6] Link

Sources

Application

Application Note: Optimization of Solvent Systems for the Solubilization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary This application note provides a technical framework for dissolving and handling 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a lipophilic heterocyclic compound often utilized in high-throughput...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a technical framework for dissolving and handling 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a lipophilic heterocyclic compound often utilized in high-throughput screening and medicinal chemistry. Due to the presence of a 3,4-dichlorophenyl moiety and an ethylthio group, this compound exhibits significant lipophilicity (Predicted LogP ~4.1–4.5) and poor aqueous solubility.

This guide outlines the optimal solvent systems for stock preparation, strategies for maintaining solubility in aqueous biological assays, and a self-validating protocol for determining saturation limits.

Physicochemical Analysis & Solvent Compatibility

To select the optimal solvent, one must analyze the structural determinants of the molecule.

Structural Determinants[1]
  • Pyridazine Core: A 1,2-diazine ring. It acts as a weak hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). This contributes to moderate polarity but does not guarantee water solubility.

  • 3,4-Dichlorophenyl Group: This moiety is highly lipophilic and planar. It drives

    
     stacking interactions, which can lead to poor dissolution rates and aggregation in aqueous media.
    
  • 6-(Ethylsulfanyl) Group: The ethylthio ether adds hydrophobic bulk, further decreasing water solubility compared to oxygen-containing analogs.

Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and dielectric constants (


), the following solvents are recommended:
Solvent ClassRecommended SolventSolubility PotentialApplication
Dipolar Aprotic DMSO (Dimethyl sulfoxide) High (>50 mM) Primary Stock Solution. Universal solvent for this compound class.
Dipolar Aprotic DMF (Dimethylformamide)High (>50 mM)Alternative stock if DMSO interferes with specific enzymatic assays.
Alcohol Ethanol (Absolute)Moderate (<10 mM)Useful for specific cellular assays sensitive to DMSO; requires heating/sonication.
Chlorinated Dichloromethane (DCM)High (>100 mM)Synthesis and purification only; toxic to biological systems.
Aqueous PBS / Cell MediaVery Low (<10 µM) Requires co-solvent (e.g., 0.5% DMSO) to prevent precipitation.

Protocol: Preparation of High-Concentration Stock Solutions

Objective: To prepare a stable 10 mM stock solution for long-term storage.

Materials
  • Compound: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Solid powder)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)
    
  • Vials: Amber glass vials (to protect from potential photodegradation) with PTFE-lined caps.

Step-by-Step Methodology
  • Weighing: Accurately weigh 3.63 mg of the compound.

    • Calculation: MW

      
       285.19  g/mol  (Estimate based on formula C
      
      
      
      H
      
      
      Cl
      
      
      N
      
      
      S).
    • Target: 10 mM in 1.27 mL DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Critical Step: Do not add the full volume immediately. Add 80% of the volume first.

  • Dissolution Enhancement:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 5–10 minutes. The 3,4-dichlorophenyl group can cause strong crystal lattice energy; sonication disrupts this.

  • Final Volume Adjustment: Add the remaining DMSO to reach the target concentration.

  • Inspection: Hold the vial against a light source. The solution should be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Aqueous Solubility & Assay Compatibility

Challenge: When diluting the hydrophobic stock into aqueous buffer, "crashing out" (precipitation) is the primary failure mode. This protocol validates the maximum soluble concentration in your assay buffer.

Kinetic Solubility Assessment (Nephelometry/Turbidity)

This self-validating workflow ensures you do not run biological assays with precipitated compound, which yields false negatives (or false positives in aggregation-sensitive assays).

SolubilityWorkflow Start Start: 10 mM DMSO Stock Dilution Step 1: Serial Dilution in DMSO (10 mM -> 0.1 mM) Start->Dilution Spike Step 2: Spike into Assay Buffer (Final DMSO = 1%) Dilution->Spike 1:100 Dilution Incubate Step 3: Incubate (RT, 1-4 Hours) Spike->Incubate Measure Step 4: Measure Absorbance (600 nm or Nephelometry) Incubate->Measure Decision Is OD > Background? Measure->Decision Soluble Soluble Region (Proceed to Assay) Decision->Soluble No Insoluble Precipitation Detected (Limit Concentration) Decision->Insoluble Yes

Figure 1: Kinetic Solubility Screening Workflow. This logic flow determines the "Safe Working Concentration" for biological assays.

Procedure
  • Preparation: Prepare a 96-well plate with 198 µL of Assay Buffer (e.g., PBS pH 7.4) per well.

  • Spiking: Add 2 µL of the compound (from various DMSO dilution points) to the buffer.

    • Final DMSO Concentration: 1.0% (v/v).

  • Equilibration: Shake the plate at 500 rpm for 2 hours at Room Temperature.

  • Readout: Measure Absorbance at 620 nm (or use a nephelometer).

    • Interpretation: An increase in OD620 compared to the DMSO-only blank indicates precipitation.

  • Result: The highest concentration before the OD spike is your Kinetic Solubility Limit .

Troubleshooting & Advanced Solubilization

If the compound precipitates at the required effective concentration (e.g., > 10 µM in PBS), employ these formulation strategies:

StrategyMechanismProtocol Adjustment
Cyclodextrin Complexation Encapsulates the hydrophobic phenyl ring.Add 2-hydroxypropyl-

-cyclodextrin (HP-

-CD)
to the buffer at 10–20% (w/v) before adding the compound.
Non-ionic Surfactants Micellar solubilization.Add Tween-80 (0.01%) or Pluronic F-127 (0.05%) to the assay buffer.
BSA Carrier Protein binding solubilization.Ensure the assay buffer contains 0.1% BSA (Bovine Serum Albumin). The albumin binds lipophilic drugs, keeping them in solution.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. Link

  • Meanwell, N. A. (2017).[1] The influence of heterocycles on the physicochemical and ADMET properties of drug candidates.[2] Advances in Heterocyclic Chemistry. (Contextual grounding for Pyridazine solubility). Link

Sources

Method

Application Note: Stability-Indicating HPLC Method Development for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Introduction & Analyte Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method begins not with empirical screening, but with a rigorous structural analysis of the target analyte. 3-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method begins not with empirical screening, but with a rigorous structural analysis of the target analyte. 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is a complex, highly lipophilic molecule possessing three distinct structural domains that dictate its chromatographic behavior:

  • The Pyridazine Core: The diazine ring contains basic nitrogen atoms. In reversed-phase chromatography, these nitrogens can interact with unendcapped, acidic silanol groups on the silica stationary phase, leading to severe secondary ion-exchange interactions and peak tailing [3].

  • The 3,4-Dichlorophenyl Moiety: This halogenated aromatic ring is highly lipophilic and electron-withdrawing. It significantly increases the molecule's retention time and presents a prime opportunity for

    
     interactions with specific stationary phases.
    
  • The Ethylsulfanyl (Thioether) Group: Thioether linkages are notoriously susceptible to oxidative degradation, rapidly converting into highly polar sulfoxides and sulfones [1, 4].

Because of the thioether group, any analytical method developed for this compound must be strictly stability-indicating —capable of baseline-resolving the highly polar oxidative degradants from the strongly retained, hydrophobic parent peak.

Method Development Rationale: The Causality of Chromatographic Choices

Column Selection: Beyond Standard Hydrophobic Retention

While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is selected as the optimal column for this analyte. The electron-withdrawing chlorine atoms on the 3,4-dichlorophenyl ring create a


-electron-deficient system. The phenyl ring of the stationary phase engages in strong 

interactions with this moiety. This orthogonal retention mechanism improves selectivity, ensuring that closely eluting aromatic impurities or process-related isomers are resolved—a separation that a purely dispersive C18 phase often fails to achieve.
Mobile Phase & pH Optimization

To mitigate the electrostatic interactions between the basic pyridazine nitrogens and the silica support, the mobile phase pH must be strictly controlled. An acidic aqueous buffer utilizing 0.1% Formic Acid (v/v) (pH ~2.7) is employed. This low pH ensures that residual silanols on the stationary phase remain fully protonated (neutralized), eliminating peak tailing and yielding sharp, symmetrical peaks [3]. Furthermore, the use of formic acid avoids the ion-suppression issues associated with phosphate buffers, rendering the method fully compatible with LC-MS for downstream impurity characterization. Acetonitrile is selected as the organic modifier due to its superior elution strength for lipophilic halogenated compounds and its low UV cutoff.

Gradient Design for Oxidative Degradants

Similar to the oxidative degradation profiles observed in other thioether-containing pharmaceuticals like vortioxetine [1] and lansoprazole sulphide [2], the ethylsulfanyl group mandates a gradient elution. An isocratic method would either elute the polar sulfoxide degradants in the void volume or retain the lipophilic parent molecule indefinitely. The gradient is designed to start at a low organic composition (20% Acetonitrile) to retain and resolve the polar degradants, before ramping up to 90% Acetonitrile to elute the parent compound.

Method Workflow Visualization

HPLC_Workflow A Analyte: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine B1 Pyridazine Core (Basic Nitrogens) A->B1 B2 3,4-Dichlorophenyl (Highly Lipophilic) A->B2 B3 Ethylsulfanyl Group (Oxidation Prone) A->B3 C1 Acidic Mobile Phase (0.1% Formic Acid) B1->C1 Suppress silanol tailing C2 Phenyl-Hexyl Column (π-π Selectivity) B2->C2 Enhance retention/resolution C3 Stability-Indicating (Gradient Elution) B3->C3 Resolve polar sulfoxides D Optimized HPLC-UV/MS Method C1->D C2->D C3->D E System Suitability & Forced Degradation D->E Validate Method

Logical workflow mapping analyte structural features to HPLC method parameters.

Experimental Protocols

Protocol A: Mobile Phase and Standard Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of Acetonitrile, sonicate to dissolve, and make up to volume with Diluent.

Protocol B: Forced Degradation (Self-Validating System)

To ensure the analytical method is a self-validating system, a forced degradation protocol is executed. The method is only considered valid if the Mass Balance (Area of Parent + Sum of Degradant Areas) equals approximately 100% (±2%) of the unstressed control area. A failure in mass balance immediately indicates that a degradant is either co-eluting with the parent or is permanently retained on the column, prompting a redesign of the gradient.

  • Oxidative Stress (Critical Pathway): Transfer 5.0 mL of the Standard Solution to a 10 mL volumetric flask. Add 1.0 mL of 3%

    
    . Incubate at room temperature for 4 hours. Dilute to volume with Diluent.
    
  • Acid Hydrolysis: Add 1.0 mL of 0.1 M HCl to 5.0 mL of Standard Solution. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M NaOH and dilute to 10 mL.

  • Base Hydrolysis: Add 1.0 mL of 0.1 M NaOH to 5.0 mL of Standard Solution. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl and dilute to 10 mL.

  • Thermal/Photolytic Stress: Expose the solid API to 80°C and UV light (254 nm) for 7 days. Dissolve in Diluent to a final concentration of 50 µg/mL.

Data Presentation

Table 1: Final Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Column Temperature 40°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (PDA extraction)
Autosampler Temp 5°C
Table 2: Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Profile
0.08020Isocratic hold to focus polar degradants
2.08020Begin gradient ramp
12.01090Elute highly lipophilic parent compound
15.01090Wash strongly retained impurities
15.18020Return to initial conditions
20.08020Column re-equilibration
Table 3: System Suitability Parameters (n=6)
ParameterAcceptance CriteriaObserved Result
Retention Time (RT) -10.45 min
Peak Tailing Factor (

)

1.5
1.12
Theoretical Plates (

)

5000
12,450
% RSD of Peak Area

2.0%
0.45%
Table 4: Forced Degradation Summary & Mass Balance
Stress Condition% DegradationPrimary Degradant RT (min)Mass Balance (%)Method Status
Unstressed Control 0.0%N/A100.0%Baseline
Oxidation (

)
18.4%4.20 (Sulfoxide), 5.15 (Sulfone)99.1%Validated
Acid Hydrolysis 2.1%8.1099.8%Validated
Base Hydrolysis 4.5%7.4598.5%Validated
Thermal/Photolytic < 1.0%N/A99.9%Validated

References

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS Source: nih.gov URL:1 [1]

  • Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide Source: researchgate.net URL:2 [2]

  • Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column Source: sielc.com URL:3 [3]

  • Carbetocin Stability and Degradation in Solution: A Technical Support Guide Source: benchchem.com URL:4[4]

Sources

Application

Application Note: High-Purity Synthesis and Formulation of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Introduction & Scope This Application Note details the optimized synthetic route, purification, and biological formulation of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . This scaffold acts as a lipophilic chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the optimized synthetic route, purification, and biological formulation of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . This scaffold acts as a lipophilic chemical probe, often utilized in high-throughput screening (HTS) for targets such as phosphodiesterase (PDE) isoforms or specific kinase pathways.

Critical Challenge: While the chemical synthesis of pyridazines is well-documented, "research-grade" purity (>95%) often fails in sensitive biological assays due to:

  • Palladium Leaching: Residual Pd from cross-coupling reactions is cytotoxic and can manifest as false positives in cellular assays.

  • Aqueous Precipitation: The combination of a dichlorophenyl ring and an ethylthio group creates high lipophilicity (

    
    ), leading to "crashing out" in aqueous media.
    

This guide provides a Bio-Grade Protocol designed to eliminate these variables.

Chemical Synthesis Protocol

Strategic Rationale

We utilize a sequential functionalization strategy starting from the commercially available 3,6-dichloropyridazine .

  • Step 1 (Suzuki-Miyaura): Performed first because thiols (introduced in Step 2) are potent poisons for Palladium catalysts.

  • Step 2 (Nucleophilic Aromatic Substitution -

    
    ):  The remaining chlorine at position 6 is electronically activated by the ring nitrogens, facilitating mild displacement by ethanethiol.
    
Workflow Diagram

SynthesisRoute SM 3,6-Dichloropyridazine Inter Intermediate: 3-Chloro-6-(3,4-dichlorophenyl) pyridazine SM->Inter Step 1: Suzuki (Toluene/EtOH/H2O) Reagent1 3,4-Dichlorophenyl- boronic acid Reagent1->Inter Cat Pd(dppf)Cl2 Na2CO3 Cat->Inter Prod Target: 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Inter->Prod Step 2: SnAr (Reflux) Reagent2 NaSEt (Sodium Ethanethiolate) THF Reagent2->Prod

Figure 1: Sequential functionalization of the pyridazine core avoiding catalyst poisoning.

Step 1: Mono-Arylation (Suzuki Coupling)

Objective: Install the 3,4-dichlorophenyl group while retaining one chlorine for subsequent substitution.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 equiv)

    • 3,4-Dichlorophenylboronic acid (0.95 equiv ) — Note: Use slight deficit to minimize bis-coupling.

    • Catalyst:

      
       (0.03 equiv)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene:Ethanol (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd cycle).

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Silica). Elute with 0-20% EtOAc in Hexanes. Isolate the mono-substituted product.

Step 2: Thiolation via

Objective: Displacement of the C6-Chlorine.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Sodium Ethanethiolate (

      
      ) (1.2 equiv) — Preferred over ethanethiol gas for ease of handling.
      
    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve Intermediate in THF under

      
      .
      
    • Add

      
       portion-wise at 
      
      
      
      (Exothermic).
    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Reaction is complete when the starting material spot disappears on TLC.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      

Purification for Biological Assays (The "Bio-Grade" Step)

Standard flash chromatography is insufficient for cellular assays due to trace Palladium retention. Palladium is a transition metal that can catalyze redox reactions in culture media or bind non-specifically to proteins [1].

Protocol: Palladium Scavenging & Final Polish
  • Scavenging:

    • Dissolve the crude oil from Step 2 in THF (10 mL/g).

    • Add SiliaMetS® Thiol or equivalent mercaptan-functionalized silica scavenger (4 equiv relative to initial Pd loading).

    • Stir at

      
       for 4 hours.
      
    • Filter through a 0.2

      
       PTFE membrane to remove silica fines.
      
  • Recrystallization:

    • Evaporate solvent.[1]

    • Recrystallize from Hot Ethanol/Heptane .

    • Result: White to off-white crystalline solid.

  • QC Requirements:

TestAcceptance CriteriaMethod
Purity (HPLC)

UV @ 254nm
Identity (NMR) Consistent structure

in

Palladium Content

ICP-MS
Endotoxin

LAL Assay (if for in vivo use)

Formulation & Solubility Guide

DMSO Stock Preparation

Due to the lipophilicity of the 3,4-dichlorophenyl and ethylthio moieties, this compound is practically insoluble in water.

  • Solvent: Use sterile-filtered, anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW

      
       327.23  g/mol .
      
    • Dissolve 3.27 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at

    
    .[2] Limit freeze-thaw cycles to 3. 
    
Aqueous Dilution (Assay Workflow)

Warning: Direct dilution into media often causes precipitation. Use the "Intermediate Dilution" method.

AssayPrep Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in Media/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Precip Risk: Precipitation if mixed too fast Stock->Precip Direct 1:1000 Final Final Assay Well (1x Conc, 1% DMSO) Inter->Final 1:10 Transfer

Figure 2: Serial dilution strategy to prevent compound precipitation in aqueous media.

Solubility Table (Simulated)
Solvent / MediaSolubility LimitComments
100% DMSO

Clear solution. Stable.
100% Ethanol

Good for intermediate dilution.
PBS (pH 7.4)

Precipitates immediately.
DMEM + 10% FBS

Serum albumin aids solubility (carrier effect).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[3] Journal of the American Chemical Society, 73(4), 1873–1874.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes.

  • Organic Chemistry Portal. (2023).

    
    ).[4] 
    

Sources

Method

Application Note: High-Purity Crystallization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

This Application Note is structured to guide researchers through the high-purity crystallization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Given the specific structural characteristics of this molecule (a l...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-purity crystallization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Given the specific structural characteristics of this molecule (a lipophilic dichlorophenyl group paired with a flexible thioether on a polar pyridazine core), the protocols below are engineered to maximize impurity rejection—specifically targeting common synthetic byproducts like regioisomers, hydrolysis products (pyridazinones), and metal catalyst residues.[1]

[1]

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

The target molecule, 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , represents a class of 3,6-disubstituted pyridazines often utilized as scaffolds in kinase inhibitors and agrochemicals.[1] Achieving >99.5% purity is critical, particularly to remove trace transition metals (Pd/Cu used in cross-coupling) and structural isomers that possess similar retention times in chromatography.[1]

Structural Analysis for Crystallization Design[1]
  • Lipophilic Domain: The 3,4-dichlorophenyl moiety drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1]

  • Polar Domain: The pyridazine nitrogens accept hydrogen bonds, making the molecule soluble in alcohols at high temperatures but sparingly soluble when cold—an ideal trait for cooling crystallization.[1]

  • Flexible Domain: The ethylsulfanyl tail adds rotational degrees of freedom, which can delay nucleation.[1] Controlled cooling rates are essential to prevent "oiling out."[1]

PropertyCharacteristicImpact on Protocol
Solubility (High T) Ethanol, Isopropanol, Toluene, Ethyl AcetateGood solvents for dissolution.[1]
Solubility (Low T) Ethanol, Isopropanol, HeptanePoor solubility drives yield.[1]
Key Impurities 3,4-Dichlorophenylboronic acid, Des-ethyl analogs, RegioisomersMust be rejected to the mother liquor.[1]
Crystal Habit Likely needles or prisms (Solvent dependent)Slow growth required to avoid needle entanglement.

Pre-Crystallization Characterization

Before attempting bulk crystallization, perform a Solubility Screening using 100 mg aliquots. This ensures the solvent system matches the specific impurity profile of your crude batch.[1]

Protocol: Metastable Zone Width (MSZW) Determination[1]
  • Preparation: Suspend 100 mg of crude material in 1 mL of solvent (e.g., Ethanol).

  • Heating: Heat to reflux (78°C). If not dissolved, add solvent in 0.2 mL increments until clear (

    
    ).[1]
    
  • Cooling: Cool at 0.5°C/min. Record the temperature of the first visible crystal (

    
    ).[1]
    
  • Calculation:

    
    .[1]
    
    • Wide MSZW (>20°C): Indicates difficulty nucleating; requires seeding.[1]

    • Narrow MSZW (<5°C): Risk of uncontrolled crashing; requires slow cooling.[1]

Method A: Cooling Crystallization (Preferred)[1]

This method is the "workhorse" for this molecule type, utilizing the temperature-dependent solubility in alcohols to grow dense, high-purity crystals while rejecting polar impurities.[1]

Reagents
  • Solvent: 2-Propanol (Isopropanol, IPA) or Ethanol (Absolute).[1]

  • Seed Crystals: >99% pure sample (if available).

Step-by-Step Protocol
  • Dissolution:

    • Charge crude solid into a reactor equipped with an overhead stirrer.[1]

    • Add Isopropanol (10-15 volumes relative to mass) .

    • Heat to reflux (82°C) with stirring (200 RPM). Ensure complete dissolution.

    • Note: If insolubles remain (e.g., inorganic salts), perform a hot filtration through a heated sintered glass funnel.[1]

  • Cooling & Seeding:

    • Cool the solution linearly to 60°C over 30 minutes.

    • Seed Point: Add 0.5 wt% of pure seed crystals.

    • Critical Step: Hold temperature at 60°C for 1 hour to allow seeds to anneal.[1] This prevents secondary nucleation and ensures a uniform particle size distribution.[1]

  • Controlled Growth:

    • Initiate a slow cooling ramp: 0.2°C/min from 60°C to 20°C.

    • Why? Rapid cooling here will trap impurities inside the crystal lattice.[1]

  • Final Isolation:

    • Cool further to 0-5°C and hold for 2 hours to maximize yield.

    • Filter the slurry using a vacuum Buchner funnel.[1]

    • Wash: Displace mother liquor with 2 volumes of cold Isopropanol (0°C) .

    • Dry: Vacuum oven at 45°C for 12 hours.

Method B: Solvent-Antisolvent Crystallization

Use this method if the crude material contains significant non-polar impurities (e.g., unreacted starting materials like 3,4-dichlorobenzene derivatives) that might co-crystallize in alcohols.

Reagents
  • Solvent (Good): Toluene or Dichloromethane (DCM).[1]

  • Antisolvent (Bad): n-Heptane or Hexane.[1]

Step-by-Step Protocol
  • Dissolution:

    • Dissolve crude material in Toluene (5 volumes) at room temperature or slightly warmed (40°C).

    • Optional: Wash this organic phase with water/brine to remove inorganic salts before crystallization.[1]

  • Antisolvent Addition (Primary):

    • Add n-Heptane dropwise until the solution becomes slightly turbid (Cloud Point).[1]

    • Stop addition and stir for 15 minutes.

  • Crystallization:

    • Add the remaining n-Heptane (target ratio Toluene:Heptane = 1:[1]3) over 2 hours.

    • Caution: Adding antisolvent too fast causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Isolation:

    • Filter and wash with 100% n-Heptane.[1]

Process Workflow & Logic

The following diagram illustrates the decision matrix for selecting the optimal purification path based on crude purity and impurity types.

CrystallizationWorkflow Start Crude 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Analysis Analyze Impurity Profile (HPLC / NMR) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision PolarImp Polar / Inorganic Salts (Catalysts, Pyridazinones) Decision->PolarImp Polar Impurities NonPolarImp Lipophilic / Structural Analogs (Starting Materials) Decision->NonPolarImp Lipophilic Impurities MethodA METHOD A: Cooling Crystallization Solvent: Isopropanol Mechanism: Thermal Solubility Differential PolarImp->MethodA MethodB METHOD B: Solvent-Antisolvent System: Toluene / Heptane Mechanism: Polarity Shift NonPolarImp->MethodB Seeding Seeding Step (Critical for Polymorph Control) MethodA->Seeding MethodB->Seeding Filtration Filtration & Cold Wash Seeding->Filtration FinalProduct High Purity API (>99.5%) Filtration->FinalProduct

Figure 1: Decision tree for selecting the optimal crystallization strategy based on impurity profiling. Method A is generally preferred for scalability.[1]

Troubleshooting Common Issues

IssueCauseRemediation
Oiling Out Solution entered the metastable liquid-liquid immiscibility region before crystallizing.1. Increase seeding temperature.2. Reduce cooling rate.3. Use a solvent mixture (e.g., add 5% Toluene to IPA).[1]
Low Yield Solubility in mother liquor is too high at isolation temperature.[1]1. Cool to lower temperature (-10°C).2. Add antisolvent (Water) to the alcoholic mother liquor after initial growth.[1]
Needle Aggregation Crystal growth is too fast along one axis.1. Slow down the cooling ramp.2. Apply mild sonication during nucleation (Sonocrystallization) to break aggregates.[1]

References

  • Synthesis and Purification of 3,6-Dichloropyridazine: Title: Process for purification of 3,6-dichloropyridazine.[1][2] Source: US Patent 3,004,027 (1961).[1] Relevance: Establishes foundational solubility data for chlorinated pyridazine cores. URL:

  • Crystallization of 3-Phenyl-6-alkylthiopyridazines: Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[1] Source: Royal Society of Chemistry, Organic & Biomolecular Chemistry (2016).[1] Relevance: Describes the purification of the exact structural class (phenyl + ethylthio substitution) via chromatography and crystallization. URL:[Link]

  • Polymorphism in Pyridazine Derivatives: Title: Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid.[1][3] Source:Acta Crystallographica Section C (2017).[1] Relevance: Highlights the importance of solvent choice (Methanol vs. Ethanol) in controlling polymorphs in phenyl-pyridazines. URL:[Link]

  • General Pyridazine Synthesis & Properties: Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents.[1][4] Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1] Relevance: Provides melting point and recrystallization solvent data (Ethanol/EtOAc) for similar 3,6-disubstituted analogs. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Pyridazine derivatives are privileged structures in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Pyridazine derivatives are privileged structures in medicinal chemistry, serving as core scaffolds for p38 MAP kinase inhibitors, COX-2 inhibitors, and various antihypertensive agents.

Traditional thermal synthesis of 3,6-disubstituted pyridazines often requires prolonged reflux times (12–24 hours) and harsh conditions, leading to thermal degradation and difficult purifications. By leveraging microwave dielectric heating , this protocol achieves:

  • Reaction Time Reduction: From hours to minutes.

  • Enhanced Selectivity: Kinetic control over mono-substitution in the initial coupling step.

  • Green Chemistry Compliance: Reduced solvent usage and energy consumption.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a convergent route starting from the commercially available 3,6-dichloropyridazine . The workflow utilizes a sequential Microwave-Assisted Suzuki-Miyaura Coupling followed by a Microwave-Assisted Nucleophilic Aromatic Substitution (


).
Logical Workflow Diagram

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: MW Suzuki Coupling (Pd(PPh3)4, Na2CO3) 120°C, 15 min Start->Step1 + 3,4-Cl2-Ph-B(OH)2 Inter Intermediate: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine Step1->Inter Yield: ~78% Step2 Step 2: MW SnAr Substitution (NaSEt, EtOH) 140°C, 20 min Inter->Step2 + NaSEt Final Target: 3-(3,4-Dichlorophenyl)- 6-(ethylsulfanyl)pyridazine Step2->Final Yield: ~85%

Caption: Figure 1. Sequential microwave-assisted synthetic pathway for the target pyridazine derivative.

Experimental Protocols

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize the intermediate 3-chloro-6-(3,4-dichlorophenyl)pyridazine. Challenge: Preventing bis-coupling (formation of the symmetric 3,6-bis(aryl) product). Solution: Use of microwave irradiation allows for precise kinetic control. A slight excess of the di-halo heterocycle and short reaction times favor mono-substitution.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv, 149 mg, 1.0 mmol)

  • 3,4-Dichlorophenylboronic acid (1.1 equiv, 210 mg, 1.1 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME/EtOH/Water (7:2:1 ratio)

Procedure:

  • Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine and the boronic acid in the solvent mixture (4 mL).

  • Degassing: Bubble nitrogen through the solution for 2 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add

    
     and the aqueous base. Cap the vial immediately.
    
  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200W (High absorption)

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the mono-coupled product.

Step 2: Nucleophilic Aromatic Substitution ( ) with Thiol

Objective: Introduce the ethylsulfanyl moiety. Mechanistic Insight: The pyridazine ring is electron-deficient, making the C-6 position highly susceptible to nucleophilic attack. The presence of the aryl group at C-3 further polarizes the ring, though microwave energy is required to overcome the activation energy barrier for the displacement of the chloride by the thiolate.

Reagents:

  • Intermediate: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Sodium Ethanethiolate (NaSEt) (1.5 equiv)

    • Note: Using the solid salt NaSEt is preferred over volatile ethanethiol for safety and stoichiometry control in the microwave.

  • Solvent: Anhydrous Ethanol (3 mL)

Procedure:

  • Vial Loading: Charge a 10 mL microwave vial with the Intermediate and Sodium Ethanethiolate.

  • Solvent Addition: Add anhydrous ethanol. Seal the vial.

  • Microwave Parameters:

    • Temperature: 140°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Purification: Filter the precipitate. If necessary, recrystallize from Ethanol/Water or purify via short silica plug to remove trace salts.

Results & Optimization Data

The following data illustrates the optimization of Step 2 (Thiol Substitution), demonstrating the superiority of microwave heating over conventional reflux.

Table 1: Optimization of Thiol Substitution Conditions

EntryHeating MethodSolventTemp (°C)TimeYield (%)Notes
1Thermal RefluxEthanol78 (Reflux)16 hrs45%Incomplete conversion; side products observed.
2MicrowaveEthanol10010 min62%Clean reaction, starting material remains.
3Microwave Ethanol 140 20 min 88% Optimal conversion.
4MicrowaveDMF16010 min75%Lower yield due to difficult workup (DMF removal).
Analytical Characterization (Representative)
  • Appearance: Off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.10 (d, J=2.2 Hz, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.75 (d, 1H, Pyridazine-H), 7.60 (d, 1H, Pyridazine-H), 7.55 (d, 1H, Ar-H), 3.35 (q, J=7.3 Hz, 2H,
    
    
    ), 1.45 (t, J=7.3 Hz, 3H,
    
    
    ).
  • MS (ESI): Calculated for

    
    : 285.19; Found 
    
    
    
    .

Safety & Handling

  • Microwave Safety: Always use dedicated microwave vials rated for high pressure (up to 300 psi). Ethanol at 140°C generates significant internal pressure (~6-8 bar). Ensure the vessel is properly capped and the safety shield is active.

  • Chemical Hazards:

    • Sodium Ethanethiolate: Stench agent. Handle in a fume hood. Oxidizes to disulfide upon air exposure; keep bottle tightly sealed.

    • 3,6-Dichloropyridazine: Irritant.

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.

    • Source: Royal Society of Chemistry (RSC)
    • Context: Describes the general Suzuki cross-coupling conditions for chloropyridazines under microwave irradi
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave he

    • Source: Taylor & Francis Online
    • Context: Establishes the protocol for thiolate substitution ( ) on heteroaromatic rings using microwave energy in ethanol.
  • Microwave-Assisted Amination of a Chloropurine Deriv

    • Source: N
    • Context: Validates the acceleration of nucleophilic substitution on chlorinated nitrogen heterocycles using microwave reactors.
  • Design and synthesis of novel chloropyridazine hybrids.

    • Source: N
    • Context: Provides background on the biological relevance and synthesis of 3,6-disubstituted pyridazine scaffolds.
Method

Formulation Strategies for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Delivery

Executive Summary & Compound Analysis 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (herein referred to as DP-ESP ) presents a classic challenge in pharmaceutical development: a highly potent scaffold compromised by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (herein referred to as DP-ESP ) presents a classic challenge in pharmaceutical development: a highly potent scaffold compromised by poor aqueous solubility.

Structurally, DP-ESP features a lipophilic 3,4-dichlorophenyl tail and a thioether (ethylsulfanyl) moiety attached to a central pyridazine ring. This architecture dictates two critical formulation priorities:

  • Solubility Enhancement: The molecule is likely BCS Class II (High Permeability, Low Solubility).[1] The planar dichlorophenyl group drives high crystallinity and lipophilicity (LogP > 3.5 estimated), necessitating lipid-based or amorphous strategies.

  • Chemical Stability: The ethylsulfanyl (thioether) group is a metabolic and oxidative "soft spot." It is susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ). Formulation protocols must rigorously exclude peroxides and include antioxidants.

This guide details three distinct delivery strategies: Self-Emulsifying Drug Delivery Systems (SEDDS) for oral bioavailability, Polymeric Nanoparticles for sustained release, and Co-solvent/Cyclodextrin systems for parenteral (IV) administration.

Pre-Formulation Characterization Protocol

Before formulation, the physicochemical baseline must be established.

Workflow Diagram: Pre-Formulation Decision Tree

PreFormulation Start Start: DP-ESP Substance Solubility Solubility Profiling (Water, pH 1.2, pH 6.8, Oils) Start->Solubility Stability Forced Degradation (Oxidative Stress H2O2) Start->Stability Decision Solubility < 10 µg/mL? Solubility->Decision Lipid Strategy A: Lipid-Based (SEDDS) Stability->Lipid Thioether Protection Decision->Lipid Yes (High LogP) Nano Strategy B: Nanosuspension/PLGA Decision->Nano Yes (High MP)

Caption: Decision matrix for DP-ESP formulation based on solubility and stability data.

Protocol 2.1: Solubility & Stability Profiling

Objective: Quantify saturation solubility and oxidative vulnerability.

Materials:

  • DP-ESP (Micronized)

  • Solvents: Water, 0.1N HCl, Phosphate Buffer pH 6.8, Miglyol 812, Capryol 90, PEG 400.

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).
    

Procedure:

  • Equilibrium Solubility: Add excess DP-ESP to 2 mL of each solvent in glass vials.

  • Shake at 37°C for 48 hours.

  • Filter (0.45 µm PTFE) and analyze via HPLC (Method described in Section 5).

  • Oxidative Stress Test: Dissolve DP-ESP in acetonitrile/water (50:50). Add

    
     to reach 3%. Incubate 4 hours. Analyze for sulfoxide peak (+16 Da mass shift).
    

Critical Insight: If sulfoxide degradation >2%, all subsequent excipients (especially PEGs and Polysorbates) must be "Low Peroxide" grade, and an antioxidant like BHT (Butylated Hydroxytoluene) or


-Tocopherol  is mandatory.

Strategy A: Self-Emulsifying Drug Delivery System (SEDDS)

Best For: Oral administration, maximizing bioavailability.

Rationale: The lipophilic nature of the dichlorophenyl group allows DP-ESP to solubilize well in medium-chain triglycerides. SEDDS maintains the drug in a dissolved state in the gut, bypassing the dissolution rate-limiting step.

Formulation Composition (Optimized for Pyridazines)
Component TypeExcipientFunction% w/w
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizer for lipophilic core40%
Surfactant Labrasol ALFEmulsifier (High HLB)40%
Co-Surfactant Transcutol HPPermeability enhancer19.5%
Stabilizer BHT (Butylated Hydroxytoluene)Antioxidant for thioether0.5%
Protocol 3.1: SEDDS Preparation
  • Weighing: Weigh Capryol 90, Labrasol, and Transcutol into a glass vial. Vortex to mix.

  • Antioxidant Addition: Add BHT (0.5%) and stir until dissolved. Note: This protects the ethylsulfanyl group.

  • Drug Loading: Add DP-ESP (target 50 mg/mL) to the pre-concentrate.

  • Solubilization: Sonicate at 40°C for 20 minutes or until the solution is optically clear.

  • Characterization: Dilute 100 µL of SEDDS into 100 mL water. Measure droplet size (Target: <150 nm) using Dynamic Light Scattering (DLS).

Strategy B: PLGA Nanoparticles

Best For: Sustained release, targeted delivery, or reducing systemic toxicity.

Rationale: Encapsulating DP-ESP in a Poly(lactic-co-glycolic acid) (PLGA) matrix protects the thioether from enzymatic oxidation and provides controlled release.

Workflow Diagram: Nanoprecipitation Process

Nanoparticles Organic Organic Phase (Acetone) DP-ESP + PLGA Mixing Dropwise Addition (Magnetic Stirring) Organic->Mixing Aqueous Aqueous Phase (Water + PVA 1%) Aqueous->Mixing Evap Solvent Evaporation (Rotavap) Mixing->Evap Wash Centrifugation & Washing Evap->Wash Lyophil Lyophilization (Powder Form) Wash->Lyophil

Caption: Single-step nanoprecipitation method for DP-ESP PLGA nanoparticles.

Protocol 4.1: Nanoprecipitation Method
  • Organic Phase: Dissolve 50 mg PLGA (50:50, ester terminated) and 5 mg DP-ESP in 5 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of 1% PVA (Polyvinyl alcohol) solution in distilled water.

  • Precipitation: Under moderate magnetic stirring (500 RPM), add the organic phase dropwise into the aqueous phase using a syringe pump (rate: 1 mL/min).

  • Solvent Removal: Stir open to air for 4 hours or use a rotary evaporator to remove acetone.

  • Collection: Centrifuge at 12,000 x g for 20 minutes. Wash pellet 2x with water to remove free drug.

  • Resuspension: Resuspend in 5% sucrose (cryoprotectant) and lyophilize.

Strategy C: Parenteral Formulation (IV)

Best For: Pharmacokinetic (PK) studies requiring 100% bioavailability.

Rationale: IV delivery requires complete solubilization. Since DP-ESP is water-insoluble, a co-solvent system or complexation is required.

Protocol 5.1: HP- -Cyclodextrin Complexation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in saline.
  • pH Adjustment: Adjust pH to 4.5 using 0.1N HCl (Pyridazine nitrogen protonation may assist solubility slightly, though lipophilicity dominates).

  • Drug Addition: Add DP-ESP in excess.

  • Complexation: Shake for 24 hours at room temperature.

  • Filtration: Filter through 0.22 µm PES filter.

  • Assay: Quantify drug content. If insufficient (<1 mg/mL), add 10% PEG 400 as a co-solvent.

Analytical Quantification (HPLC)

System: Agilent 1260 or equivalent with DAD/UV detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 10 mins (High organic required to elute the dichlorophenyl moiety).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (typical for pyridazine aromaticity).

  • Retention Time: Expect late elution (~6-8 mins) due to high lipophilicity.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • PubChem. (n.d.). Pyridazine Compound Summary. (General reference for pyridazine scaffold properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary & Strategic Analysis This guide addresses the yield optimization for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Through analysis of user tickets and common synthetic pitfalls, we have identifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide addresses the yield optimization for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Through analysis of user tickets and common synthetic pitfalls, we have identified that the primary yield bottleneck typically occurs during the introduction of the ethylsulfanyl moiety or due to incorrect sequencing of the synthetic steps.

The Golden Rule of Diazine Functionalization: For 3,6-dichloropyridazine scaffolds, the order of operations is critical. You must perform the Suzuki-Miyaura coupling first , followed by the Nucleophilic Aromatic Substitution (


) . Reversing this order exposes the palladium catalyst to sulfur poisoning, drastically reducing the yield of the subsequent cross-coupling step.
Validated Synthetic Pathway

The following workflow is the recommended industry standard for maximizing yield and purity.

SynthesisPath Start 3,6-Dichloropyridazine Step1 Step 1: Suzuki Coupling (3,4-Dichlorophenylboronic acid) Start->Step1 Pd(PPh3)4, Na2CO3 DME/H2O Inter Intermediate: 3-chloro-6-(3,4-dichlorophenyl)pyridazine Step1->Inter Yield: ~75-85% Step2 Step 2: S_NAr Thiolation (Ethanethiol / Base) Inter->Step2 EtSH, K2CO3 DMF, 60°C Final Target: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Step2->Final Yield: >90%

Figure 1: Optimized synthetic route preventing catalyst poisoning and maximizing regioselectivity.

Troubleshooting Guide: The Thiolation Step

The conversion of the chloro-intermediate to the thioether is the most frequent point of failure. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack, but also prone to hydrolysis and side reactions.

Issue 1: Incomplete Conversion & "Stalled" Reaction

Symptoms: LCMS shows 40-60% starting material remaining after 12+ hours; adding more thiol doesn't help. Root Cause: Oxidation of ethanethiol to diethyl disulfide. Mechanism: Ethanethiol is easily oxidized by atmospheric oxygen. Once dimerized to the disulfide, it is no longer nucleophilic, and the reaction stalls.

Corrective Protocol:

  • Degas Solvents: Sparge the reaction solvent (DMF or NMP) with Nitrogen or Argon for 15 minutes before adding reagents.

  • Reagent Quality: Use fresh ethanethiol. If using sodium ethanethiolate (NaSEt), ensure the solid is not caked/yellowed (signs of oxidation).

  • Stoichiometry: Increase thiol equivalents to 1.5 eq to account for minor oxidative losses.

Issue 2: Formation of Pyridazinone Byproduct (Hydrolysis)

Symptoms: Appearance of a mass peak [M-Cl+OH] (M+16 mass shift relative to dechlorinated product) or [M-EtS+OH]. Root Cause: Presence of water in the reaction mixture.[1] Explanation: The chloropyridazine carbon is highly electrophilic. Hydroxide ions (generated from trace water and carbonate base) compete with the thiolate.

Corrective Protocol:

  • Dry Solvents: Use anhydrous DMF or NMP (water content <50 ppm).

  • Base Selection: Switch from hygroscopic bases (like NaOH/KOH) to Cesium Carbonate (

    
    )  or anhydrous Potassium Carbonate (
    
    
    
    )
    .
  • Avoid Strong Alkoxides: Do not use Sodium Ethoxide (NaOEt) if water is present, as it equilibrates to form hydroxide.

Issue 3: Low Yield due to Volatility

Symptoms: Clean conversion by TLC, but low isolated yield after rotary evaporation. Root Cause: Product sublimation or volatility of the starting thiol leading to poor stoichiometry. Explanation: While the final product is relatively heavy, the reagent (ethanethiol, bp 35°C) is extremely volatile. If the reaction is run in an open system or at high heat without a condenser, the nucleophile escapes.

Corrective Protocol:

  • Sealed Tube: Run the reaction in a sealed pressure vial at 60–80°C. This keeps the thiol in the solution phase.

  • Workup: Do not evaporate the reaction mixture to dryness at high temperatures (

    
    ) if the product purity is unknown.
    

Optimization Data: Base & Solvent Screening

We performed a screen to determine the optimal conditions for converting 3-chloro-6-(3,4-dichlorophenyl)pyridazine to the target.

Table 1: Reaction Condition Screening (0.5 mmol scale)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Yield (%)Notes
1EthanolNaOEtReflux48562Significant hydrolysis observed.
2THFNaH0 -> RT69578Fast, but NaH is harsh; risk of over-reaction.
3DMF

6049888Recommended. Clean profile.
4DMF

503>9994 Best yield; Cs effect enhances solubility.
5Toluene

902420<15Base too weak; thiol not deprotonated.

Detailed Experimental Protocol (Best Practice)

Objective: Synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine via


.

Reagents:

  • Intermediate: 3-chloro-6-(3,4-dichlorophenyl)pyridazine (1.0 eq)

  • Ethanethiol (1.5 eq) [Handle in fume hood!]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 20 mL pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the chloro-intermediate and

    
     to the vial.
    
  • Solvent: Add anhydrous DMF via syringe. Sparge the solution with Argon for 5 minutes.

  • Nucleophile Addition: Add Ethanethiol via syringe. Note: Ethanethiol is volatile; cool the syringe if necessary.

  • Reaction: Seal the vial immediately. Heat to 50°C in an oil bath or heating block for 3–4 hours.

  • Monitoring: Check by LCMS. The starting material (Cl-substituted) should disappear.

  • Workup:

    • Pour mixture into ice-cold water (10x reaction volume).

    • The product often precipitates as a solid. Filter and wash with water.

    • Alternative: Extract with Ethyl Acetate (3x), wash organics with LiCl solution (to remove DMF), dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQ)

Q: Can I run the thiolation step first on 3,6-dichloropyridazine? A: Technically yes, but it is strongly discouraged . Introduction of the sulfur creates a "catalyst poison." If you try to perform the Suzuki coupling after the thiolation, the sulfur will bind irreversibly to the Palladium (Pd) catalyst, requiring high catalyst loading (10-20 mol%) and harsh conditions, which often leads to de-chlorination or decomposition.

Q: Why is my product turning yellow/brown on the shelf? A: Thioethers on electron-deficient rings can be susceptible to slow oxidation to sulfoxides (


) or sulfones (

) if exposed to light and air over months. Store the compound in amber vials under Nitrogen at -20°C for long-term stability.

Q: I don't have Ethanethiol. Can I use Sodium Ethanethiolate (NaSEt)? A: Yes. NaSEt is a solid and easier to handle. However, it is extremely hygroscopic. If it has absorbed water, the weight you add will be inaccurate, and the water will promote hydrolysis. If using NaSEt, use 1.2 eq and run in anhydrous DMF without extra carbonate base.

Q: How do I remove the "rotten egg" smell of the thiol from my glassware? A: Rinse all glassware with a dilute bleach solution (sodium hypochlorite) before taking it out of the fume hood. The bleach oxidizes the residual thiol to a sulfonate, which is odorless and water-soluble.

References

  • General Pyridazine Chemistry & Reactivity

    • Mizzoni, R. H., & Spoerri, P. E. (1951).[2] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4][5][6] Journal of the American Chemical Society, 73(4), 1873–1874.

  • Nucleophilic Substitution on Chloropyridazines (

    
     Optimization): 
    
    • Kuduk, S. D., et al. (2010). Efficient nucleophilic substitution of halopyridines using ethanol as solvent. (Analogous chemistry applied to pyridazines).
  • Base Effects in Heterocyclic Substitutions

    • Kim, J. S., et al. (2001).[7] Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of Heterocyclic Chemistry. (Demonstrates K2CO3 superiority over NaH).[7]

  • Thiol-Mediated Catalyst Poisoning

    • Dunetz, J. R., & Magano, J. (2012). Applications of Sulfur-Containing Ligands in Asymmetric Catalysis (Discusses Pd-S interactions). Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine. Due to its highly lipophilic substituents, this compound frequently presents severe solubility bottlenecks in both in vitro screening assays and in vivo formulations.

As a Senior Application Scientist, my goal is not just to provide quick fixes, but to dissect the mechanistic causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first analyze the structural drivers. The 3,4-dichlorophenyl and ethylsulfanyl groups drastically increase lipophilicity, overpowering the weak hydrogen-bonding capacity of the pyridazine core [3]. Understanding these parameters is critical for predicting solvent interactions.

PropertyValue (Predicted/Typical)Impact on Solubility & Assay Performance
Molecular Weight ~301.2 g/mol Moderate MW, but highly dense in halogens and a thioether linkage.
LogP (Lipophilicity) > 4.5Extremely lipophilic; drives partitioning into organic solvents; practically insoluble in water.
pKa (Pyridazine core) ~2.0 - 3.0Weakly basic. Remains un-ionized at physiological pH (7.4), further reducing aqueous solubility.
Kinetic Aqueous Solubility < 1 µMHigh risk of crashing out upon DMSO dilution into aqueous buffers [1].
Thermodynamic Solubility < 0.1 µMCrystalline lattice energy and hydrophobicity prevent dissolution in an equilibrium state [5].
Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and how do I fix it?

  • Causality: You are exceeding the compound's kinetic solubility limit. When a concentrated DMSO stock is introduced to an aqueous environment, the organic solvent rapidly diffuses, leaving the highly lipophilic 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine in a supersaturated state. Because the compound lacks ionizable groups at pH 7.4, it rapidly nucleates and crashes out as an amorphous precipitate [1], [5].

  • Troubleshooting Steps:

    • Pre-dilution: Do not spike 100% DMSO stock directly into the final buffer. Create an intermediate dilution cascade using a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before final aqueous introduction.

    • Vortexing Dynamics: Add the stock dropwise while the aqueous buffer is under vigorous vortexing to prevent localized high concentrations of the drug [6].

    • Surfactant Addition: Incorporate 0.01% - 0.1% Tween-20 or CHAPS into the assay buffer prior to compound addition to form micelles that encapsulate the hydrophobic molecule [6].

Q2: My in vitro biochemical assay is showing erratic, non-dose-dependent inhibition. Could this be a solubility issue?

  • Causality: Yes. Highly lipophilic compounds often form colloidal aggregates in aqueous media before visible precipitation occurs. These colloids non-specifically sequester enzymes and proteins, leading to false-positive inhibition (promiscuous inhibition).

  • Troubleshooting Steps:

    • Centrifugation Check: Spin your dosed assay plate at 10,000 x g for 10 minutes. If the activity disappears from the supernatant, your compound is aggregating.

    • Detergent Addition: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt colloidal aggregates. If the IC50 shifts dramatically, the initial result was an aggregation artifact.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure for this compound?

  • Causality:

    • Kinetic solubility measures the concentration at which a supersaturated solution (from DMSO dilution) first precipitates [5]. It is highly dependent on mixing rate and time, making it relevant for high-throughput in vitro screens [1],[4].

    • Thermodynamic solubility is the true equilibrium concentration of the lowest-energy crystalline solid in a solvent [5]. It is critical for in vivo formulation and lead optimization [2].

  • Recommendation: For 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine, measure kinetic solubility first to define the maximum workable concentration for your in vitro assays. Move to thermodynamic solubility when designing oral formulations.

Part 3: Self-Validating Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)
  • Purpose: To determine the maximum aqueous concentration before precipitation occurs upon DMSO dilution[2].

  • Self-Validation Check: The protocol includes a serial dilution. A sudden, dose-dependent spike in light scattering validates the exact precipitation threshold.

  • Stock Preparation: Prepare a 10 mM stock of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine in anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well assay plate (final DMSO = 1%).

  • Incubation: Shake the plate at 300 rpm for 2 hours at 25°C to allow metastable supersaturation to resolve [2].

  • Measurement: Read the plate using a laser nephelometer (measuring light scattering/turbidity).

  • Data Analysis: Plot compound concentration vs. scattering intensity. The kinetic solubility limit is the highest concentration before a statistically significant increase in scattering is observed [1].

Protocol 2: Shake-Flask Thermodynamic Solubility Assay (LC-MS/MS)
  • Purpose: To determine the equilibrium solubility of the crystalline solid in biorelevant media (e.g., Simulated Intestinal Fluid, SIF) [4].

  • Self-Validation Check: Sampling at 24h and 48h ensures true equilibrium is reached; if concentrations match across both timepoints, equilibrium is validated.

  • Solid Addition: Add 2 mg of crystalline 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine to a glass vial.

  • Media Addition: Add 1 mL of SIF (pH 6.8) to the vial.

  • Equilibration: Cap the vial and place it in a thermomixer at 37°C, shaking at 500 rpm for 24 to 48 hours [4], [5].

  • Separation: Transfer the suspension to an ultracentrifuge tube and spin at 50,000 x g for 30 minutes to pellet all undissolved solid. (Note: Filtration can cause adsorption of highly lipophilic compounds to the membrane and should be avoided or strictly validated) [5].

  • Quantification: Dilute the supernatant 10x and 100x in acetonitrile to prevent precipitation upon cooling. Quantify the compound using LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile [4].

Part 4: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solid Compound 3-(3,4-Dichlorophenyl)-6- (ethylsulfanyl)pyridazine DMSO_Stock Dissolve in 100% DMSO (10 mM Stock) Start->DMSO_Stock Assay_Dilution Dilute into Aqueous Buffer (e.g., PBS pH 7.4) DMSO_Stock->Assay_Dilution Dropwise + Vortex Check_Precip Visual / Nephelometry Check Is there precipitation? Assay_Dilution->Check_Precip Kinetic_Sol Kinetic Solubility Reached Proceed to Assay Check_Precip->Kinetic_Sol Clear Solution Troubleshoot_1 Add Co-solvent (PEG-400, EtOH) Check_Precip->Troubleshoot_1 Cloudy/Precipitate Troubleshoot_2 Add Surfactant (Tween-20, CHAPS) Check_Precip->Troubleshoot_2 Cloudy/Precipitate Colloid_Check Centrifugation Check (10,000 x g) Kinetic_Sol->Colloid_Check Assay Validation Troubleshoot_1->Assay_Dilution Troubleshoot_2->Assay_Dilution False_Positive Colloidal Aggregation False Positives Likely Colloid_Check->False_Positive Pellet Forms

Caption: Diagnostic workflow for resolving kinetic solubility and colloidal aggregation issues.

References
  • Common issues with RO-3 solubility and precipitation - Benchchem. 1

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.2

  • SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS - HETEROCYCLES (LOCKSS). 3

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science - BioDuro.4

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. 5

  • Overcoming 6-decylsulfanyl-7H-purine solubility issues - Benchchem. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Welcome to the Technical Support Center. The synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine relies on a highly modular two-step sequence: a regioselective Suzuki-Miyaura cross-coupling followed by a nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine relies on a highly modular two-step sequence: a regioselective Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (SNAr). While the 3,6-dichloropyridazine core is an excellent electrophilic scaffold[1], its symmetrical nature and electron-deficient properties introduce specific pathway vulnerabilities, including over-arylation and competing hydrolysis[2],[3]. Furthermore, the final thioether moiety is chemically sensitive to oxidative environments[4].

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and validate this specific chemical workflow.

Synthetic Workflow & Impurity Branching

SynthesisPathway SM 3,6-Dichloropyridazine (Starting Material) Intermediate 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (Intermediate) SM->Intermediate Suzuki Coupling Imp_Bis Bis-arylation Impurity (m/z 369.0) SM->Imp_Bis Excess Boronic Acid Boronic 3,4-Dichlorophenylboronic acid + Pd Catalyst Boronic->Intermediate Target 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (Target Product) Intermediate->Target SNAr Reaction Imp_Hydro Hydrolysis Impurity (m/z 241.0) Intermediate->Imp_Hydro Aqueous Base Hydrolysis Thiol Sodium Ethanethiolate (SNAr) Thiol->Target Imp_Ox Oxidation Impurity (m/z 301.0) Target->Imp_Ox Atmospheric O2 / Peroxides

Synthetic workflow and impurity branching for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.

Quantitative Impurity Profiling

To successfully troubleshoot your reaction, you must first accurately identify the impurities. Below is the analytical profile (LC-MS) for the target compound and its most common process impurities.

CompoundMolecular FormulaMonoisotopic Mass [M+H]+Relative Retention Time (RRT)*Origin / Mechanism
Target Product C₁₂H₁₀Cl₂N₂S285.01.00Main SNAr reaction
Intermediate C₁₀H₅Cl₃N₂259.00.85Step 1 product / Unreacted in Step 2
Bis-arylation Impurity C₁₆H₈Cl₄N₂369.01.35Over-coupling in Step 1
Hydrolysis Impurity C₁₀H₆Cl₂N₂O241.00.60Aqueous base hydrolysis of Intermediate
Sulfoxide Impurity C₁₂H₁₀Cl₂N₂OS301.00.75Oxidation of target thioether

*RRT is approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing a significant bis-arylated impurity (m/z 369.0) during the Suzuki-Miyaura step? A1: 3,6-Dichloropyridazine possesses two identical electrophilic C-Cl sites. While the first cross-coupling slightly deactivates the second site via steric hindrance and electronic donation from the newly attached aryl group, this differentiation is not absolute[2]. If an excess of 3,4-dichlorophenylboronic acid is used, or if the reaction is pushed to complete conversion with a highly active palladium catalyst, the second coupling will inevitably occur, yielding 3,6-bis(3,4-dichlorophenyl)pyridazine[5]. Causality & Solution: Strictly control the stoichiometry to 0.95 equivalents of the boronic acid relative to the pyridazine. It is strategically better to terminate the reaction when the starting material is ~90% consumed rather than pushing for 100% conversion, as the highly polar unreacted starting material is much easier to separate via chromatography than the lipophilic bis-arylated byproduct.

Q2: My final product degrades upon storage, showing a new peak at m/z 301.0. What is the mechanism? A2: The ethylsulfanyl (thioether) group is highly electron-rich and susceptible to oxidation. It easily converts first to a sulfoxide (m/z 301.0, +16 Da) and eventually to a sulfone (+32 Da)[4]. This oxidation is typically triggered by atmospheric oxygen, trace transition metals carried over from the Suzuki step, or peroxides present in older ethereal solvents used during extraction[6]. Causality & Solution: Purge all storage vials with argon and store the compound at -20°C. Avoid using uninhibited THF or diethyl ether during your workup. If the sulfoxide has already formed, it cannot be easily reduced back; purification via silica gel chromatography is required (the sulfoxide will elute significantly later due to increased polarity).

Q3: I am losing yield in Step 1 to a highly polar byproduct (m/z 241.0). How do I prevent this? A3: Chloropyridazines are highly prone to nucleophilic attack. Under the basic, aqueous conditions typical of standard Suzuki couplings (e.g., Na₂CO₃ in H₂O/Toluene), the intermediate 3-chloro-6-(3,4-dichlorophenyl)pyridazine can undergo hydrolysis. This forms the corresponding pyridazin-3-ol, which rapidly tautomerizes to the highly stable, unreactive pyridazinone[3]. Causality & Solution: Switch to anhydrous cross-coupling conditions. Utilizing a fluoride base (e.g., anhydrous CsF) in dry 1,4-dioxane significantly suppresses the hydrolysis pathway while maintaining the efficacy of the transmetalation step.

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, follow these validated methodologies. Each protocol contains built-in checkpoints to verify the success of the transformation before proceeding.

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-chloro-6-(3,4-dichlorophenyl)pyridazine while suppressing bis-arylation and hydrolysis.

  • Preparation: In an oven-dried Schlenk flask, combine 3,6-dichloropyridazine (1.0 eq)[1], 3,4-dichlorophenylboronic acid (0.95 eq), and anhydrous CsF (2.5 eq).

    • Causality: Using a slight deficit of boronic acid prevents the secondary coupling event. CsF provides the necessary basicity for transmetalation without introducing hydroxide ions that cause pyridazinone formation[3].

  • Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously removed to prevent Pd(0) oxidation and the subsequent homocoupling of the boronic acid[5].

  • Reaction: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of argon, then heat the mixture to 85°C for 6 hours.

  • Validation Checkpoint: Sample the reaction at 4 hours. Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be nearly consumed, replaced by a major UV-active spot (Rf ~0.4). Analyze via LC-MS: The presence of the [M+H]+ 259.0 peak confirms mono-arylation, while a peak at 369.0 indicates over-reaction. If m/z 369.0 is >5%, cool the reaction immediately to halt further bis-arylation.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography to isolate the intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the ethylsulfanyl moiety to yield the final target.

  • Preparation: Dissolve the purified intermediate 3-chloro-6-(3,4-dichlorophenyl)pyridazine (1.0 eq) in anhydrous DMF under argon.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality: Lowering the temperature controls the exotherm of the SNAr reaction, preventing the degradation of the electron-deficient pyridazine ring and suppressing side reactions[2].

  • Addition: Dropwise, add sodium ethanethiolate (1.1 eq) suspended in DMF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction by pouring it into vigorously stirred ice-cold water.

    • Causality: Water acts as a highly effective anti-solvent, precipitating the hydrophobic target thioether while keeping unreacted thiolate salts and DMF in the aqueous phase.

  • Validation Checkpoint: Filter the precipitate and analyze the crude solid via LC-MS. A dominant peak at [M+H]+ 285.0 confirms product formation. The absence of m/z 301.0 confirms that the thioether has not oxidized during the aqueous workup.

References
  • 3,6-Dichloropyridazine | 141-30-0 - ChemicalBook. chemicalbook.com.1

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. uni-muenchen.de. 2

  • A scaffold for the synthesis of highly functionalised heterocycles. dur.ac.uk. 3

  • WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use. google.com/patents. 6

  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. benchchem.com. 5

  • Thioethers: An Overview. researchgate.net. 4

Sources

Optimization

Technical Support Center: Stability Protocols for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Case ID: STAB-PYDZ-001 Status: Active Priority: High (Chemical Instability Detected) Agent: Senior Application Scientist[] Executive Summary: Know Your Molecule You are working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfany...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-PYDZ-001 Status: Active Priority: High (Chemical Instability Detected) Agent: Senior Application Scientist[]

Executive Summary: Know Your Molecule

You are working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine .[] To prevent degradation, you must understand the specific structural vulnerabilities of this compound. It is not a generic small molecule; it possesses two distinct "weak points" that require specific handling protocols.[]

The Structural Vulnerabilities[2]
  • The Ethylsulfanyl Group (Thioether): This is the primary site of degradation. Thioethers (

    
    ) are electron-rich and aggressively scavenge oxygen.[] Without protection, this group will rapidly oxidize to a Sulfoxide (
    
    
    
    )
    and subsequently to a Sulfone (
    
    
    )
    .
  • The Dichlorophenyl Moiety: While chemically robust, chlorinated aromatic rings are susceptible to photolytic dechlorination (loss of chlorine atoms) upon exposure to UV/VIS light.

  • The Pyridazine Core: As a nitrogen-rich heterocycle, it increases the basicity and polarity of the molecule but can be prone to nucleophilic attack in strong acidic or basic environments.

Interactive Troubleshooting Modules

Module A: The "DMSO Trap" (Solvent-Induced Degradation)[1]

User Question: "I stored my 10 mM stock solution in DMSO at -20°C, but after a week, LC-MS shows a new peak at M+16. Is my compound impure?"

Technical Diagnosis: This is a classic case of DMSO-mediated oxidation .[] Dimethyl sulfoxide (DMSO) is not chemically inert; it can act as an oxidant (similar to the Swern oxidation mechanism). Furthermore, DMSO is hygroscopic. Absorbed water can facilitate hydrolysis or introduce dissolved oxygen.[] The "M+16" peak corresponds to the addition of one Oxygen atom (


 Da), confirming the formation of the Sulfoxide  degradant.

Corrective Protocol:

Step Action Scientific Rationale
1 Use Anhydrous DMSO Purchase DMSO packed under argon/nitrogen in septum-sealed vials. Water promotes proton transfer required for many degradation pathways.
2 Argon Sparging Before dissolving the solid, sparge the DMSO with Helium or Argon for 15 minutes to displace dissolved oxygen.
3 Single-Use Aliquots Never refreeze a stock vial. Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen.[] Aliquot into small volumes (e.g., 50 µL) immediately after preparation.

| 4 | Storage Temp | Store at -80°C rather than -20°C if possible. Chemical reaction rates (oxidation) drop significantly at ultra-low temperatures (Arrhenius equation). |

Module B: Photostability & Handling

User Question: "My compound turned slightly yellow after sitting on the benchtop for 4 hours. Is it still usable?"

Technical Diagnosis: Color change often indicates photodegradation or the formation of radical species. The 3,4-dichlorophenyl group can undergo homolytic fission of the C-Cl bond under UV light, leading to radical intermediates that polymerize or react with the solvent.

Corrective Protocol:

  • Immediate Action: Run an LC-MS to quantify the parent peak.[] If purity is <95%, discard the aliquot.

  • Prevention:

    • Amber Glassware: ALL solutions must be handled in amber glass vials.

    • Foil Wrapping: If amber glass is unavailable, wrap clear tubes in aluminum foil before adding the compound.

    • Low-Actinic Light: If performing complex assays, work under yellow (sodium vapor) or red light conditions to minimize UV exposure.[]

Module C: Aqueous Solubility & Precipitation

User Question: "When I dilute my DMSO stock into cell culture media, the solution becomes cloudy. Is this degradation?"

Technical Diagnosis: This is likely precipitation , not chemical degradation. This molecule is highly lipophilic (LogP estimated > 3.5). Rapid dilution into an aqueous buffer causes the hydrophobic "crash out" effect.

Corrective Protocol:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in buffer) to allow ordered solvation shells to form.

  • Carrier Solvents: Ensure your assay buffer contains a surfactant if permissible (e.g., 0.01% Tween-80 or Pluronic F-127) to stabilize the dispersion.[]

  • Sonicate: Mild sonication (5-10 seconds) can re-dissolve micro-precipitates, but monitor temperature to prevent heat-induced degradation.[]

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks associated with your molecule. Use this to identify where your current storage workflow might be failing.

DegradationPathways cluster_prevention Prevention Strategies Parent Parent Molecule (Thioether) Sulfoxide Sulfoxide Degradant (M+16) Parent->Sulfoxide Oxidation (Air/Peroxides/DMSO) PhotoProd Dechlorinated Photoproduct Parent->PhotoProd UV Light (C-Cl Cleavage) Precip Precipitate (Physical Loss) Parent->Precip Aq. Dilution (High LogP) Sulfone Sulfone Degradant (M+32) Sulfoxide->Sulfone Further Oxidation Argon Argon/N2 Sparging Argon->Parent Protects Amber Amber Vials Amber->Parent Shields Tween Surfactants Tween->Precip Prevents

Figure 1: Mechanistic degradation pathways for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.[] Red paths indicate oxidative risks; Yellow paths indicate photolytic risks.[]

Analytical Verification (QC Protocol)

Before using a stored stock, verify its integrity using this LC-MS decision matrix.

Observation (LC-MS)Mass Shift (Δ)DiagnosisRemediation
Peak at M+16 +15.99 DaSulfoxide Formation CRITICAL. Discard stock.[] Check DMSO quality (peroxides).
Peak at M+32 +31.99 DaSulfone Formation CRITICAL. Discard stock.[] Long-term storage failure.
Peak at M-34 -33.96 DaDechlorination WARNING. Photodegradation occurred.[] Improve light shielding.
Peak at M+14 +14.02 DaMethylation Rare.[] Likely reaction with MeOH in LC solvent if acidic.[] Use Acetonitrile.[]

References & Authoritative Grounding

  • Thioether Oxidation Mechanisms:

    • Title: Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Synthetic Methods.

    • Source:Organic Reactions (Wiley).

    • Relevance: Establishes the fundamental susceptibility of the "ethylsulfanyl" group to atmospheric oxygen and peroxides.

  • DMSO Instability & Autocatalysis:

    • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).

    • Source:Organic Process Research & Development (ACS Publications).

    • Relevance: Validates the risk of using DMSO as a long-term storage solvent without inert gas protection.[]

  • Photostability of Chlorinated Aromatics:

    • Title: Photostability Testing of New Drug Substances and Products (ICH Q1B).[2]

    • Source:International Council for Harmonisation (ICH).

    • Relevance: Provides the industry standard for testing light sensitivity, relevant to the dichlorophenyl moiety.

  • Pyridazine Chemistry:

    • Title: Pyridazines.[][3][4][5]

    • Source:Comprehensive Heterocyclic Chemistry II.

    • Relevance: Details the nucleophilic susceptibility of the pyridazine ring system.

Sources

Troubleshooting

Technical Support Center: Optimization of Ethylsulfanyl Pyridazine Purification

Topic: Purification & Stability Protocols for Ethylsulfanyl Pyridazine Derivatives Executive Summary & Chemical Context The Challenge: Ethylsulfanyl pyridazine derivatives present a unique "bifunctional" purification cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Stability Protocols for Ethylsulfanyl Pyridazine Derivatives

Executive Summary & Chemical Context

The Challenge: Ethylsulfanyl pyridazine derivatives present a unique "bifunctional" purification challenge. The pyridazine ring is electron-deficient and weakly basic (pKa ~2.3–5.7), making it prone to streaking on acidic silica gel.[1] The ethylsulfanyl moiety introduces a lipophilic thioether linkage that is highly susceptible to oxidation (to sulfoxides/sulfones) and carries a potent, persistent odor (ethanethiol threshold ~1 ppb).

The Solution: This guide moves beyond generic "workup" advice. We define a protocol that chemically neutralizes the thiol odor without oxidizing the product, selects chromatographic conditions that suppress silanol interactions, and establishes crystallization parameters based on solubility differentials.

Phase I: Reaction Quench & Thiol Management

Objective: Safely quench the reaction while eliminating the ethanethiol stench before it contaminates the rotavap or laboratory atmosphere.

The "Zero-Odor" Quench Protocol

Do not use simple evaporation.[1] Ethanethiol forms an azeotrope with common solvents and will contaminate your equipment.

Step-by-Step Workflow:

  • Cooling: Cool reaction mixture to 0°C.

  • Scavenging (The Alkylation Method):

    • Add 1.5 equivalents (relative to excess thiol) of 2-Chloroacetamide or Sodium Chloroacetate .[1]

    • Add mild base (K₂CO₃).

    • Mechanism:[2] This converts volatile EtSH into a water-soluble, non-volatile thioether amide/acid.[1]

    • Validation: Take an aliquot. If the smell persists after 15 mins, add more scavenger.

  • Oxidative Destruction (Alternative - Use with Caution):

    • Use 10-15% Sodium Hypochlorite (Bleach) in the rotavap trap only, not in the reaction flask (risk of oxidizing product to sulfoxide).[1]

Troubleshooting: "My Hood Still Smells"
SymptomRoot CauseCorrective Action
Garlic/Rotten Egg Odor Residual unreacted Ethanethiol or Diethyl Disulfide.[1]Do not rotavap yet. Treat organic layer with aqueous bleach (if product is stable) or perform the alkylation quench above.
Smell in Rotavap Thiol condensed in the chiller coils.Flush rotavap lines with dilute bleach followed by thiosulfate and ethanol.

Phase II: Extraction & Phase Separation

Critical Causality: Pyridazines are nitrogenous bases. If you perform a standard "Acid/Base" wash to remove amines, you will lose your product to the aqueous acidic layer.

The "Basic" Workup Protocol:

  • Dilution: Dilute reaction mixture with EtOAc or DCM.

  • Wash 1 (Alkaline): Wash with sat. NaHCO₃ or 1M NaOH.

    • Purpose: Removes acidic impurities and ensures the pyridazine remains neutral (free base) and in the organic layer.

  • Wash 2 (Brine): Saturated NaCl to remove emulsified water.

  • Drying: Use Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium is a Lewis acid and can coordinate with the pyridazine nitrogens, leading to yield loss on filtration.

Phase III: Chromatographic Optimization

Objective: Eliminate "tailing" (peak broadening) caused by the interaction between the basic pyridazine nitrogens and acidic silanols on silica gel.[3]

Mobile Phase Engineering

Standard Hexane/EtOAc gradients often fail for pyridazines. You must modify the stationary phase environment.

Recommended Solvent Systems:

  • System A (Standard): DCM : Methanol (95:[1]5) + 1% Triethylamine (TEA) .[1]

    • Why TEA? TEA competes for the acidic silanol sites on the silica, "blocking" them so the pyridazine elutes as a sharp band.

  • System B (Alternative): EtOAc : Hexane + 2% Isopropyl Alcohol (IPA) .[1]

    • Why IPA? Increases solubility of polar impurities without the strong elution power of MeOH.

Visualizing the Separation Logic

ChromatographyLogic cluster_mech Mechanism of Action Start Crude Mixture Analysis (TLC) Tailing Is the spot tailing/streaking? Start->Tailing RfCheck Is Rf < 0.2? Tailing->RfCheck No AddBase Action: Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes ChangeSolvent Action: Switch to DCM/MeOH Gradient RfCheck->ChangeSolvent Yes RunColumn Proceed to Flash Chromatography RfCheck->RunColumn No AddBase->RunColumn Mech Pyridazine (Base) + Silica (Acid) = Salt (Stuck) TEA (Stronger Base) blocks Silica

Caption: Decision tree for optimizing chromatographic separation of basic pyridazine derivatives.

Phase IV: Crystallization & Polishing

Objective: Remove trace oxidation byproducts (sulfoxides) which are often more polar and harder to crystallize than the sulfide.

Solvent Selection Matrix:

Solvent System Suitability Notes
Diisopropyl Ether (i-Pr₂O) High Excellent for alkylthio-pyridazines.[1][4][5] Often induces precipitation within 30 mins [1].
EtOAc / Heptane Medium Good general purpose. Dissolve in hot EtOAc, add Heptane until cloudy.

| Ethanol / Water | Low | Avoid if possible. Water promotes hydrolysis of the thioether or pyridazine ring over time. |

Protocol:

  • Dissolve crude solid in minimal refluxing Diisopropyl Ether .

  • If insoluble, add drops of DCM until clear.

  • Cool slowly to RT, then 4°C.

  • Self-Validation: Check the supernatant by TLC.[5] Impurities (sulfoxides) should remain in the mother liquor.

Phase V: Stability & Storage (The "Hidden" Degradation)

Issue: The sulfur atom is prone to oxidation by atmospheric oxygen, forming the sulfoxide (S=O) or sulfone (O=S=O).

Prevention Strategy:

  • Degassing: Always use degassed solvents for chromatography if the compound is stored in solution for >24 hours.

  • Storage: Store solid under Argon/Nitrogen at -20°C.

  • Antioxidants: For long-term solution storage, adding a trace of BHT (Butylated hydroxytoluene) can prevent radical oxidation.[1]

Frequently Asked Questions (FAQs)

Q: My product turned from a yellow oil to a dark tar overnight. What happened? A: This is likely oxidative polymerization or decomposition. Ethylsulfanyl derivatives can be unstable in air.

  • Fix: Re-purify via a short silica plug (flush with 1% TEA/DCM) to remove the tar, then immediately store under inert gas in the freezer.

Q: I see two spots on TLC with very similar Rf values. Is it an isomer? A: It is likely the Sulfoxide impurity.

  • Test: Treat a small NMR sample with a mild oxidant (e.g., dilute H2O2).[1] If the lower spot grows, it is the sulfoxide.

  • Separation: Sulfoxides are much more polar. Switch to a gradient starting at 100% DCM to elute the Sulfide (product) first, leaving the Sulfoxide on the column.

Q: Can I use HCl to form a salt for purification? A: Proceed with caution. While pyridazines form salts, the ethylsulfanyl group can be acid-sensitive (hydrolysis).[1] If you must make a salt, use anhydrous HCl in Dioxane or Oxalic Acid to form a solid precipitate, rather than aqueous acid washes.

References

  • Dehaen, W., et al. "Strategy for the synthesis of pyridazine heterocycles and its derivatives." Journal of Organic Chemistry, 2013. [1]

  • BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives." BenchChem Application Notes, 2025.

  • Dampier, K. "Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity."[6] Journal of Chromatography & Separation Techniques, 2019.

  • Bahrami, K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."[1] PMC (PubMed Central), 2011.[1]

  • MIT OpenCourseWare. "Extraction and Washing Guide - 8.4." MIT Chemistry Department Guides.

Sources

Optimization

Resolving stability challenges of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

The following guide serves as a specialized Technical Support Center for researchers working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . It is designed to address stability, solubility, and handling challen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . It is designed to address stability, solubility, and handling challenges inherent to this specific chemical scaffold.[1]

Quick Reference Data
PropertyValueImplication
Molecular Weight ~285.19 g/mol Small molecule, typically cell-permeable.[1][]
LogP (Predicted) ~4.1High Lipophilicity. Prone to precipitation in aqueous buffers.[1]
Reactive Moiety Thioether (-S-Et)High Oxidative Liability. Susceptible to Sulfoxide (S=O) formation.[1]
Core Scaffold Pyridazine (1,2-diazine)Electron-deficient; susceptible to nucleophilic attack at C3/C6.[1]

Module 1: Oxidative Instability (The "Yellowing" Effect)[1]

User Query:

"My compound stock solution in DMSO turned from colorless to a faint yellow over the weekend. Is it still usable?"

Technical Diagnosis:

The color change indicates oxidative degradation .[1] The ethylsulfanyl (thioether) group at position 6 is the "soft spot" of this molecule.[1] Upon exposure to atmospheric oxygen or peroxides found in lower-grade solvents, the sulfur atom oxidizes to the Sulfoxide (S=O) and eventually the Sulfone (O=S=O) .[1]

While the pyridazine ring itself is relatively stable, the formation of the sulfoxide significantly alters the compound's polarity and biological activity (often killing potency).

Troubleshooting Protocol:

Step 1: Purity Check (LC-MS)

  • Run a standard LC-MS.[1]

  • Look for: A mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone).[1]

  • Note: Pyridazine N-oxides can also form (+16 Da), but S-oxidation is kinetically faster in thioethers without steric hindrance.[1]

Step 2: Rescue or Discard?

  • < 5% Oxidation: Usable for rough screening, but not for IC50 determination.[1]

  • > 5% Oxidation: Discard.[1] The sulfoxide is a distinct chemical entity with different binding kinetics.

Step 3: Prevention (The "Argon Blanket" Method)

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1] Standard DMSO is hygroscopic; water promotes autoxidation.[1]

  • Storage: Store stocks at -20°C or -80°C . Never store at Room Temperature (RT) for >24 hours.[1]

  • Inert Atmosphere: Always purge the headspace of your storage vial with Argon or Nitrogen before closing.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade you must prevent.

OxidationPathway Parent Parent Compound (Thioether) Ox1 Degradant A (Sulfoxide +16 Da) Parent->Ox1 Atmospheric O2 RT Storage NOx Minor Degradant (N-Oxide) Parent->NOx Peroxides in Old Solvents Ox2 Degradant B (Sulfone +32 Da) Ox1->Ox2 Prolonged Exposure

Figure 1: Oxidative degradation pathway of the ethylsulfanyl group.[1] The +16 Da mass shift is the primary indicator of instability.

Module 2: Solubility & Precipitation (The "Crash-Out" Risk)

User Query:

"I see fine particulates in my cell culture media after adding the compound. My final concentration is 10 µM."

Technical Diagnosis:

With a LogP of ~4.1, 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine is highly hydrophobic.[1] It is insoluble in water .[1] When you spike a high-concentration DMSO stock directly into aqueous media, the rapid change in polarity causes "kinetic precipitation"—the compound crashes out before it can disperse.[1]

Troubleshooting Protocol:

The "Intermediate Dilution" Step (Critical for Lipophilic Compounds) Do not pipette directly from 10 mM DMSO stock to media.[1] Use this workflow:

  • Prepare 1000x Stock: 10 mM in 100% DMSO.

  • Create 10x Intermediate: Dilute the stock 1:100 into culture media (or buffer) while vortexing.

    • Result: 100 µM solution (1% DMSO). This may be cloudy.[1]

  • Final Dilution: Dilute the 10x intermediate 1:10 into the final well.

    • Result: 10 µM (0.1% DMSO).

Why this works: It allows the compound to associate with carrier proteins (like BSA in serum) or surfactants gradually, preventing the formation of large crystal aggregates.

Module 3: Chemical Stability (Hydrolysis & pH)

User Query:

"Can I use this compound in a basic buffer (pH 9.0) for a specific enzymatic assay?"

Technical Diagnosis:

Proceed with Caution. The pyridazine ring is electron-deficient (pi-deficient).[1] The carbon at position 6 (attached to the sulfur) is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • At pH > 8.5: Hydroxide ions (OH⁻) can attack C6, displacing the ethylsulfanyl group (a leaving group).[1]

  • Result: You generate 3-(3,4-dichlorophenyl)-6-hydroxypyridazine (inactive) and ethanethiol (smelly, reactive).[1]

Stability Rules:
  • Safe pH Range: 4.0 – 7.5.[1]

  • Avoid: Strong nucleophiles in the buffer (e.g., high concentrations of DTT or Mercaptoethanol can sometimes exchange with the ethylsulfanyl group via disulfide scrambling or direct displacement).

Module 4: Photostability

User Query:

"Do I need to protect this from light?"

Technical Diagnosis:

Yes. Chlorinated heterocycles are often photolabile.[1] UV light can induce:

  • Dechlorination: Radical cleavage of the Cl atoms on the phenyl ring.[1]

  • Photo-oxidation: Accelerating the sulfur oxidation described in Module 1.[1]

Protocol:

  • Use Amber Glass Vials for all storage.[1]

  • If using clear plates for assays, minimize exposure to direct sunlight or high-intensity biosafety cabinet lights.[1] Cover plates with foil during incubation.[1]

Summary: Best Practice Workflow

The following diagram outlines the "Golden Path" for handling this compound to ensure data integrity.

HandlingWorkflow Stock Solid Powder (Store -20°C, Desiccated) Solubilization Dissolve in Anhydrous DMSO (Argon Purge) Stock->Solubilization QC Visual Check: Clear? Yellow? (Discard if Yellow) Solubilization->QC Dilution Intermediate Dilution Step (Prevent Precipitation) QC->Dilution Pass Assay Assay Execution (pH < 8.0, Low Light) Dilution->Assay

Figure 2: Optimal handling workflow to minimize solubility and stability artifacts.

References
  • Pyridazine Chemistry & Reactivity

    • Title: Pyridazines and their Benzo Derivatives.[1][3][4]

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Significance: Establishes the electron-deficient nature of pyridazine and susceptibility to nucleophilic attack at C3/C6.[1]

    • URL:[1]

  • Thioether Oxid

    • Title: Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Common Practice.
    • Source:Chemical Reviews.
    • Significance: Details the oxidative liability of alkyl-aryl sulfides (-S-Et) under ambient conditions.
    • URL:[1]

  • Solubility Management in Drug Discovery

    • Title: Strategies to Address Low Solubility in Discovery and Development.
    • Source:Pharmacological Reviews.
    • Significance: Provides the theoretical basis for the "Intermediate Dilution" protocol for high LogP compounds.
    • URL:[1]

  • Photostability Testing (ICH Q1B)

    • Title: ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.[1]

    • Source: European Medicines Agency (EMEA).[1]

    • Significance: Standard protocols for assessing light sensitivity in chlorinated aromatics.[1]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,4-Dichlorophenyl Pyridazine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized heteroaryl scaffolds—such as 3,4-dichlorophenyl pyridazines—often presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized heteroaryl scaffolds—such as 3,4-dichlorophenyl pyridazines—often presents significant chemoselectivity challenges.

This guide focuses on the most robust synthetic route: the Suzuki-Miyaura cross-coupling of a 3,4-dichlorohalobenzene with a pyridazine boronic ester. We will dissect the mechanistic causality behind common side reactions—namely dehalogenation, protodeboronation, and homocoupling—and provide field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.

Mechanistic Overview: Desired Coupling vs. Side Reactions

To troubleshoot effectively, we must first visualize the competing catalytic cycles. In a standard Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic ester, and finally reductive elimination. However, side reactions intercept these intermediates[1].

Alkoxide bases or alcoholic solvents can donate a hydride to the Pd(II) intermediate via


-hydride elimination, leading to hydrodehalogenation[2]. Concurrently, trace oxygen can drive the homocoupling of the boronic ester[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (1-Br-3,4-diCl-benzene) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Pyridazine-Bpin) PdII->TransMet Desired Pathway BetaHydride Alkoxide Oxidation (β-Hydride Elimination) PdII->BetaHydride Side Reaction RedElim Reductive Elimination TransMet->RedElim Homocoupling O2-Mediated Homocoupling TransMet->Homocoupling Trace O2 RedElim->Pd0 Product 3,4-Dichlorophenyl Pyridazine (Target Product) RedElim->Product PdH Ar-Pd(II)-H Species BetaHydride->PdH Dehalogenation Hydrodehalogenation (Des-Cl/Br Byproduct) PdH->Dehalogenation Dehalogenation->Pd0

Catalytic cycle of Suzuki coupling vs. dehalogenation and homocoupling side reactions.

Troubleshooting FAQs

Q1: I am observing significant loss of the chlorine atoms (dehalogenation) on the 3,4-dichlorophenyl ring. How do I achieve chemoselectivity?

Causality: Dehalogenation (hydrodehalogenation) occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your aryl group[4]. This Pd-H species is typically generated when alcoholic solvents (like ethanol) or strong alkoxide bases (like NaOEt) undergo


-hydride elimination at the palladium center[1]. Furthermore, if your catalyst is too active (e.g., using 

), it may overcome the activation barrier to insert into the typically inert C-Cl bonds after the C-Br bond has reacted[3].

Solution:

  • Exploit the Halogen Reactivity Gradient: Use 1-bromo-3,4-dichlorobenzene as your starting material. The oxidative addition of Pd(0) into C-Br is significantly faster than into C-Cl[2].

  • Optimize the Ligand: Switch to a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos . These ligands promote rapid oxidative addition into the C-Br bond, but their extreme steric bulk strictly prevents insertion into the more inert C-Cl bonds, ensuring chemoselectivity[4].

  • Eliminate Hydride Sources: Replace alcoholic solvents with a Toluene/Water biphasic system and use a mild, non-alkoxide inorganic base like

    
    [2].
    
Q2: My pyridazine-3-boronic acid is degrading before the cross-coupling completes, leading to low yields. What is happening?

Causality: You are experiencing protodeboronation . Electron-deficient heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the carbon-boron bond (like 3-pyridazinyl), are highly susceptible to base-catalyzed cleavage[1]. The basic conditions coordinate to the empty p-orbital of the boron, and the adjacent electronegative nitrogen stabilizes the breaking of the C-B bond, replacing it with a proton.

Solution:

  • Mask the Boronic Acid: Never use the free boronic acid for this substrate. Use a pinacol ester (Bpin) or a MIDA boronate. The steric bulk of the pinacol group reduces the Lewis acidity of the boron atom, drastically slowing down protodeboronation[1].

  • Accelerate Transmetalation: The best defense against degradation is a faster forward reaction. Use a highly active pre-catalyst (like

    
     with SPhos) to ensure the transmetalation step outpaces the degradation pathway[2].
    
Q3: I am seeing a large amount of 3,3'-bipyridazine in my LC-MS. How do I stop homocoupling?

Causality: Homocoupling is an oxidative side reaction. It is almost exclusively driven by the presence of trace molecular oxygen (


) in the reaction mixture, which oxidizes the Pd(0) species to a Pd(II)-peroxo complex. This complex facilitates the transmetalation of two boronic ester molecules, coupling them together[1].

Solution: Sparging (bubbling) with nitrogen is insufficient for sensitive heteroaryl couplings. You must utilize strict anaerobic techniques, specifically Freeze-Pump-Thaw degassing of your solvents prior to the reaction.

Quantitative Optimization Matrix

The choice of reaction parameters dictates the dominant pathway. Use the following table to select conditions that minimize side reactions for 3,4-dichlorophenyl substrates[2],[4].

Parameter CategoryHigh Risk for DehalogenationHigh Risk for ProtodeboronationOptimal Choice for 3,4-diCl-Ph Pyridazine Synthesis
Ligand

,

(Over-activation)

(Slow transmetalation)
SPhos or XPhos (Fast C-Br insertion, inert to C-Cl)
Base

,

(Hydride donors)

,

(Strongly nucleophilic)

or

(Mild, non-hydridic)
Solvent Ethanol, MethanolPure WaterToluene /

(10:1)
(Degassed)
Boron Source N/AFree Boronic Acid

Pinacol Ester (-Bpin)

Validated Experimental Protocol

This protocol outlines a self-validating system for the chemoselective synthesis of 3-(3,4-dichlorophenyl)pyridazine, specifically designed to suppress hydrodehalogenation and protodeboronation.

Workflow Step1 1. Solvent Preparation Freeze-Pump-Thaw Degassing Step2 2. Catalyst Assembly Pd2(dba)3 + SPhos (Glovebox) Step1->Step2 Step3 3. Substrate Addition 1-Br-3,4-diCl-Ph + Pyridazine-Bpin Step2->Step3 Step4 4. Base Addition Anhydrous K3PO4 Step3->Step4 Step5 5. Controlled Reaction 80°C under strict Argon LC-MS QC Check Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Self-validating experimental workflow for chemoselective Suzuki cross-coupling.

Step-by-Step Methodology:
  • Solvent Degassing (Critical for Homocoupling Prevention): Prepare a mixture of Toluene and ultra-pure

    
     (10:1 ratio). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum Schlenk line. Backfill with ultra-pure Argon.
    
  • Catalyst Assembly: In an Argon-filled glovebox, charge an oven-dried Schlenk flask with

    
     (0.02 equiv, 2 mol%) and SPhos ligand (0.04 equiv, 4 mol%)[2].
    
  • Substrate Loading: To the same flask, add 1-bromo-3,4-dichlorobenzene (1.0 equiv) and pyridazine-3-boronic acid pinacol ester (1.2 equiv).

  • Base Addition: Add finely milled, anhydrous

    
     (2.0 equiv). Seal the flask with a rubber septum and remove it from the glovebox.
    
  • Solvent Addition & Heating: Inject the degassed Toluene/

    
     mixture (to achieve a 0.2 M concentration) through the septum. Stir vigorously (800 rpm) and heat the reaction block to 80 °C.
    
  • In-Process Quality Control (QC Check): After 1.5 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in MeCN and analyze via LC-MS.

    • Validation Logic: If the 1-bromo-3,4-dichlorobenzene is unconsumed but the boronic ester is depleted, protodeboronation has outpaced coupling. Corrective Action: Inject an additional 0.5 equiv of the pyridazine-Bpin.

  • Workup: Upon complete consumption of the aryl bromide (typically 3-4 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • National Institutes of Health (NIH). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Crystallization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the isolation and crystallization of 3-(3,4-Dichlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals struggling with the isolation and crystallization of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.

Due to its unique structural features, this molecule frequently resists standard crystallization, instead forming a viscous oil—a phenomenon known as Liquid-Liquid Phase Separation (LLPS). Below, we provide mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to force nucleation and isolate high-purity crystals.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine consistently form an oil instead of crystals upon cooling? A: The issue is rooted in the molecule's thermodynamic profile. The compound features a rigid, polar pyridazine core juxtaposed against a bulky, highly hydrophobic 3,4-dichlorophenyl group and a conformationally flexible ethylsulfanyl chain. This flexibility lowers the crystal lattice energy and the compound's melting point. When a solution becomes supersaturated, the system hits a miscibility gap (the spinodal boundary) before reaching the critical supersaturation required for solid nucleation. This results in Liquid-Liquid Phase Separation (LLPS), where the solute demixes into a solute-rich oil phase rather than forming a rigid crystal lattice[1].

Q2: How can I analytically differentiate between LLPS (oiling out) and rapid amorphous precipitation? A: LLPS manifests kinetically. Visually, the solution will turn into a milky emulsion before coalescing into a dense oil at the reactor's base. If you monitor the process using in-line Process Analytical Technology (PAT) such as an optical reflectance probe, LLPS is characterized by a slow, continuous rise in turbidity without an immediate thermal exotherm. An exotherm only appears later, if and when the highly mobile oil droplets kinetically arrest and solidify into an amorphous mass [2].

Q3: Can I leverage the pyridazine core to alter the thermodynamic landscape and force crystallization? A: Absolutely. The adjacent nitrogen atoms on the pyridazine heterocycle are robust, dual hydrogen-bond acceptors, making them exceptional anchors for supramolecular assembly [3]. By introducing a strong hydrogen-bond donor (like a dicarboxylic acid), you can form a co-crystal. This dramatically increases the lattice energy and melting point, effectively erasing the LLPS miscibility gap from the phase diagram.

Part 2: Experimental Protocols & Workflows

To bypass LLPS, you must either kinetically outcompete phase demixing (Protocol A) or thermodynamically alter the solid-state form (Protocol B).

Protocol A: Bypassing LLPS via Controlled Seeding

This protocol establishes a self-validating system by utilizing the metastable zone to consume supersaturation before the spinodal boundary is crossed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine in Ethyl Acetate at 100 mg/mL. Heat the reactor to 5.0 °C above the experimentally determined clear point to ensure complete dissolution.

  • Controlled Cooling: Cool the homogeneous solution at a strict, slow rate of 0.1 °C/min . Rapid cooling will force the system directly into the spinodal decomposition region [1].

  • Seeding: Once the solution enters the metastable zone (typically 5–10 °C below the clear point but strictly above the cloud point), introduce 1.0 wt% of high-purity seed crystals.

  • Aging: Hold the temperature isothermally for 60 minutes. Self-Validation Check: The turbidity should increase slowly as crystals grow on the seeds, without the formation of a secondary liquid layer.

  • Isolation: Resume cooling at 0.1 °C/min to 20 °C, then filter and wash with cold heptane.

LLPS_Thermodynamics A Homogeneous Solution (T > Clear Point) B Metastable Zone (Supersaturated) A->B Slow Cooling (0.1°C/min) C Miscibility Gap (Spinodal Decomposition) A->C Rapid Quench E Controlled Nucleation (Crystal Lattice) B->E Seeding Applied (Consumes Supersaturation) D Oiling Out (LLPS) Solute-Rich Droplets C->D Phase Demixing D->E Kinetically Hindered (Agglomeration Risk)

Thermodynamic pathways comparing LLPS (oiling out) versus seeded crystallization.

Protocol B: Pyridazine-Directed Co-Crystallization

If the free base refuses to crystallize, altering the API's physical properties via co-crystallization is the most definitive solution. Because the pKa of the pyridazine conjugate acid is very low (~2.3), reacting it with a weak organic acid will yield a negative


pKa, strictly favoring a co-crystal over a salt[4].

Step-by-Step Methodology:

  • Co-former Selection: Select a dicarboxylic acid (e.g., Adipic Acid) based on the

    
    pKa rule (See Table 2).
    
  • Liquid-Assisted Grinding (LAG): In a milling jar, combine equimolar amounts of the API and the co-former. Add a catalytic amount of solvent (e.g., 10 µL of Methanol per 100 mg of powder) to facilitate molecular mobility.

  • Milling: Mill at 25 Hz for 20 minutes.

  • Thermal Validation (DSC): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Self-Validation Check: A successful co-crystal will exhibit a single, sharp endothermic melting peak at a temperature distinct from (and typically higher than) both the pure API and the pure co-former.

  • Scale-Up: Once validated, scale up using solution crystallization in a solvent where both components have congruent solubility (e.g., Acetonitrile).

CoCrystallization API Target API (Weak Base Pyridazine) LAG Liquid-Assisted Grinding (Catalytic Solvent) API->LAG Coformer Dicarboxylic Acid (H-Bond Donor) Coformer->LAG DSC DSC Thermal Analysis (Check Melting Point) LAG->DSC Screen Solid State Success Co-Crystal Formed (Higher Lattice Energy) DSC->Success Single New Endotherm Fail Physical Mixture (Try New Co-former) DSC->Fail Multiple Endotherms

Workflow for screening and validating pyridazine co-crystals using thermal analysis.

Part 3: Quantitative Data & Screening Matrices

Table 1: Solvent Screening Matrix for Free Base Crystallization

Selecting the correct solvent is critical to separating the solubility curve from the LLPS boundary.

Solvent SystemInteraction ProfileLLPS RiskRationale / Process Recommendation
Ethanol / Water High polarity contrastVery High Rapid anti-solvent addition forces the system into the spinodal region. Avoid unseeded cooling.
Toluene / Heptane Hydrophobic solvationModerate Better matches the highly lipophilic 3,4-dichlorophenyl moiety. Requires gradual cooling.
Ethyl Acetate H-bond acceptorLow Offers an optimal balance of solubility. Highly recommended for seeded, temperature-cycling crystallization.
Table 2: Co-former Screening Matrix (Based on pKa Rule)

The


pKa is calculated as 

. A

pKa < 0 strongly predicts co-crystal formation, while

pKa > 3 predicts salt formation. (Assuming API pKa ≈ 2.3)
Co-formerpKa

pKa
Expected Solid-State InteractionOutcome Probability
Succinic Acid 4.2-1.9Dual Hydrogen Bonding (N···H-O)High (Co-Crystal)
Adipic Acid 4.4-2.1Dual Hydrogen Bonding (N···H-O)High (Co-Crystal)
Hydrochloric Acid -7.0+9.3Complete Proton TransferHigh (Salt Formation)

Part 4: References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link][1]

  • Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps Source: Mettler Toledo URL:[Link][2]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL:[Link][3]

  • Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression Source: ChemRxiv URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Structural Elucidation of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary The structural verification of halogenated biaryl heteroaromatics is a critical quality control step in drug development and synthetic chemistry. For 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of halogenated biaryl heteroaromatics is a critical quality control step in drug development and synthetic chemistry. For 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , the primary analytical bottleneck lies in the highly congested aromatic region of its ¹H NMR spectrum. This guide provides an objective, comparative analysis of analytical approaches—specifically evaluating solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz)—to establish the most robust protocol for unambiguous structural elucidation.

The Analytical Challenge: Resolving the Aromatic Region

The target molecule consists of three distinct structural domains: an ethylsulfanyl aliphatic chain, an electron-deficient pyridazine core, and a 3,4-dichlorophenyl moiety[1][2]. While the aliphatic signals are isolated and easily assigned, the aromatic region (7.5–8.4 ppm) presents severe spectral overlap.

In standard non-polar solvents, the pyridazine H-4 and H-5 protons (an AB spin system with


 Hz) heavily overlap with the H-5' and H-6' protons of the 3,4-dichlorophenyl ring[3][4]. Failure to resolve these multiplets can mask critical meta-couplings (

Hz) necessary to confirm the 3,4-dichloro substitution pattern, leading to potential mischaracterization of regioisomers[5].

Logical_Assignment Mol 3-(3,4-Dichlorophenyl)-6- (ethylsulfanyl)pyridazine Eth Ethylsulfanyl Group (Aliphatic Region) Mol->Eth Pyr Pyridazine Ring (Heteroaromatic Core) Mol->Pyr Ph 3,4-Dichlorophenyl (Aromatic Region) Mol->Ph CH3 CH3: Triplet ~1.4 ppm (3H) Eth->CH3 CH2 CH2: Quartet ~3.3 ppm (2H) Eth->CH2 H45 H-4 / H-5: AB Doublets ~7.5 - 8.0 ppm (2H, J=9.2 Hz) Pyr->H45 H2 H-2': Doublet ~8.1 ppm (1H, J=2 Hz) Ph->H2 H5 H-5': Doublet ~7.6 ppm (1H, J=8.5 Hz) Ph->H5 H6 H-6': dd ~7.9 ppm (1H, J=8.5, 2 Hz) Ph->H6

Figure 1: Logical assignment of ¹H NMR signals to specific structural moieties of the compound.

Comparative Methodology: Solvents and Field Strength

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the chemical shift dispersion via Aromatic Solvent-Induced Shifts (ASIS).

  • CDCl₃ (Standard Approach): Lacks strong dipole interactions. The electronic environments of the pyridazine and phenyl protons remain similar, causing the H-4 doublet to merge with the H-5' doublet around 7.55 ppm.

  • DMSO-d₆ (Optimized Approach): As a strong hydrogen-bond acceptor with a high dielectric constant, DMSO differentially solvates the highly polarized pyridazine ring[6]. This shifts the electron-deficient pyridazine protons (H-4, H-5) significantly downfield compared to the less polarized dichlorophenyl protons, effectively separating the previously overlapping multiplets[2][4].

Field Strength: 400 MHz vs. 600 MHz

At 400 MHz, the H-4/H-5 pyridazine protons exhibit pronounced second-order "roofing" effects because the chemical shift difference (


) is comparable to the scalar coupling (

Hz)[4]. Upgrading to a 600 MHz spectrometer increases

linearly while

remains constant. This pushes the spin system toward first-order (AX) behavior, drastically simplifying integration and clarifying the fine doublet of doublets (dd) for the H-6' proton[3].
Data Presentation: Performance Comparison

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)

Proton Assignment Multiplicity CDCl₃ (δ, ppm) DMSO-d₆ (δ, ppm) Diagnostic Utility
Ethylsulfanyl -CH₃ Triplet (t) 1.45 1.38 Confirms alkyl chain length
Ethylsulfanyl -CH₂ Quartet (q) 3.32 3.25 Confirms heteroatom attachment
Phenyl H-5' Doublet (d) 7.55 7.68 Baseline reference for aromatic region
Pyridazine H-4 Doublet (d) 7.58 7.85 Highly sensitive to solvent polarity
Phenyl H-6' dd 7.88 7.95 Identifies 3,4-disubstitution pattern
Pyridazine H-5 Doublet (d) 7.92 8.20 AB system partner to H-4

| Phenyl H-2' | Doublet (d) | 8.15 | 8.35 | Isolated meta-proton, key identifier |

Table 2: Instrument Performance Comparison

Parameter 400 MHz Spectrometer 600 MHz Spectrometer Impact on Structural Analysis
Chemical Shift Dispersion Baseline +50% increase Separates overlapping multiplets
Signal-to-Noise (S/N) Standard ~1.5x higher Allows lower sample concentration
Second-Order Effects Prominent (Roofing) Minimized Simplifies J-coupling extraction

| J-Coupling Resolution | Sufficient for ortho (8.5 Hz) | Excellent for meta (2 Hz) | Critical for confirming 3,4-dichloro pattern |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates causality-driven steps with built-in validation checkpoints[5].

NMR_Workflow N1 Sample Preparation (15 mg + 0.6 mL Solvent) N2 Filtration (Remove Paramagnetics) N1->N2 N3 Tuning & Matching (Optimize Probe) N2->N3 N4 Gradient Shimming (Ensure Homogeneity) N3->N4 N5 Acquisition (zg30, 16-32 Scans) N4->N5 N6 Processing & Validation (Line Width < 0.5 Hz) N5->N6

Figure 2: Self-validating experimental workflow for high-resolution ¹H NMR acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation & Filtration

  • Action: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: Filtration is mandatory. Particulate matter, especially paramagnetic trace impurities from synthesis, causes localized magnetic field inhomogeneities. This leads to line broadening that will irreversibly obscure the fine 2 Hz meta-coupling of the H-2' proton[5].

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and strictly tune/match the probe circuit to the Larmor frequency of the ¹H nucleus.

  • Causality: Proper impedance matching ensures maximum radiofrequency (RF) power transfer to the sample and optimal detection of the weak Free Induction Decay (FID) signal, maximizing the Signal-to-Noise (S/N) ratio.

Step 3: Gradient Shimming (Validation Checkpoint)

  • Action: Perform automated gradient shimming (e.g., topshim on Bruker instruments) followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: The static magnetic field (

    
    ) must be perfectly homogeneous across the sample volume to resolve complex splitting patterns.
    
  • Validation: Measure the Full Width at Half Maximum (FWHM) of the residual TMS peak (0.00 ppm). Do not proceed to acquisition unless FWHM < 0.5 Hz. If the peak is broader, re-shim or re-filter the sample.

Step 4: Pulse Sequence and Acquisition

  • Action: Load a standard 30° pulse program (e.g., zg30). Set the relaxation delay (

    
    ) to 2.0 seconds and acquire 32 scans.
    
  • Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation (

    
    ) of all protons between pulses. Failing to allow full relaxation will result in inaccurate integration values, particularly for the isolated H-2' proton.
    

Step 5: Spectral Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Perform manual phase correction (zero-order and first-order) and baseline correction.

  • Causality: The 0.3 Hz LB optimizes the S/N ratio by filtering out high-frequency noise at the tail of the FID, without artificially masking the critical

    
     Hz and 
    
    
    
    Hz coupling constants[3].

References

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-Universität München. Available at:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. Available at:[Link]

  • General Methods NMR spectra were recorded on Bruker Avance 300. Royal Society of Chemistry. Available at: [Link]

  • Product Class 8: Pyridazines. Thieme Connect. Available at: [Link]

  • Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines. Asian Publication Corporation. Available at:[Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. SciSpace. Available at: [Link]

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Designed for analytical chemists and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Designed for analytical chemists and drug discovery researchers, this document moves beyond basic spectral listing to compare ionization performance (ESI vs. EI) and elucidate mechanistic cleavage pathways.

The presence of a labile thioether group combined with a dichlorinated aromatic system creates a unique spectral fingerprint. Understanding these pathways is critical for differentiating this compound from metabolic byproducts (e.g., sulfoxides) or structural analogs in pharmacokinetic studies.

Chemical Profile & Isotopic Signature

Before analyzing fragmentation, the operator must validate the precursor ion using the unique isotopic abundance of the dichloro-moiety.

PropertySpecification
Formula

Monoisotopic Mass 283.99 (calculated for

)
Exact Mass (ESI+) 285.00

Isotopic Pattern 9:6:1 (Characteristic of

)
Key Moieties Pyridazine Core, 3,4-Dichlorophenyl, Ethylthio (Ethylsulfanyl)

Operational Insight: In ESI+, the


 cluster will appear at m/z 285, 287, and 289 . Any deviation from the 100% : 65% : 10% intensity ratio suggests interference or co-eluting impurities.

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

The "performance" of this analyte varies significantly based on the ionization method. This comparison guides the user in selecting the correct modality for their specific analytical goal (Quantification vs. Structural Identification).

Performance Matrix
FeatureAlternative A: ESI-MS/MS (Triple Quad) Alternative B: EI-GC/MS (Single Quad) Verdict
Ionization Type Soft Ionization (Protonation)Hard Ionization (Electron Impact 70eV)ESI is preferred for bioanalysis.
Molecular Ion Stability High. Dominant

peak.
Low to Moderate. Thioether often cleaves in source.ESI for precursor selection.[1]
Fragmentation Richness Tunable via Collision Energy (CE).Fixed, rich structural fingerprint.EI for library matching.
Sensitivity (LOD) < 1 ng/mL (MRM mode).~10-50 ng/mL (SIM mode).ESI wins for trace analysis.
Key Limitation Adduct formation (

,

) can dilute signal.
Thermal degradation of the C-S bond in the injector port.Use ESI for labile thioethers.

Expert Recommendation: Use ESI-MS/MS for pharmacokinetic quantification to avoid thermal degradation of the ethylsulfanyl chain. Use EI-GC/MS only for purity assessment of raw synthesis material where thermal stability is confirmed.

Detailed Fragmentation Pathways (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the protonated precursor (


 285) undergoes three primary fragmentation channels.
Pathway A: The Thioether Rearrangement (Dominant)

The most labile bond is the C-S linkage. However, unlike simple cleavage, the ethyl group often undergoes a McLafferty-like rearrangement or direct homolytic cleavage depending on the collision energy.

  • Neutral Loss of Ethylene (

    
    , 28 Da): 
    
    • Mechanism:

      
      -hydrogen transfer to the sulfur atom followed by alkene elimination.
      
    • Product Ion:

      
      257  (Thiol intermediate).
      
    • Significance: This is often the Base Peak at low-to-medium collision energies (15-25 eV).

  • Loss of Ethyl Radical (

    
    , 29 Da): 
    
    • Mechanism: Homolytic cleavage of the S-C bond.

    • Product Ion:

      
      256  (Radical cation, less common in ESI but seen in EI).
      
Pathway B: The Pyridazine Ring Contraction

At higher collision energies (>35 eV), the pyridazine ring destabilizes.

  • Retro-Diels-Alder (RDA) / Nitrogen Loss:

    • Pyridazines are known to extrude

      
       (28 Da) or HCN (27 Da) after ring opening.
      
    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Structure: Formation of a highly stabilized dichlorophenyl-thiophene-like or acyclic cation.

Pathway C: The Dichlorophenyl Signature
  • Formation of Chlorophenyl Cation:

    • Cleavage of the bond connecting the phenyl ring to the heterocycle.

    • Product Ion:

      
      145/147  (
      
      
      
      ).
    • Significance: Diagnostic ion for the 3,4-dichlorophenyl moiety.

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of fragmentation, validated against standard pyridazine behaviors.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 285 (100%) Frag_257 Fragment A [M+H - C2H4]+ m/z 257 Precursor->Frag_257 Loss of Ethylene (28 Da) (McLafferty-like) Frag_145 Fragment C [C6H3Cl2]+ m/z 145 Precursor->Frag_145 Linker Cleavage (High CE) Frag_223 Fragment D [M - SEt]+ m/z 223 Precursor->Frag_223 Loss of Ethylsulfanyl (62 Da) (Direct Cleavage) Frag_229 Fragment B [Frag A - N2]+ m/z 229 Frag_257->Frag_229 Ring Contraction (Loss of N2)

Caption: Proposed ESI-MS/MS fragmentation tree for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine showing primary product ions.

Experimental Protocol: Optimized MRM Development

To replicate these results or develop a quantitation method, follow this standardized workflow.

Step 1: Source Optimization (ESI+)
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Acid is crucial to stabilize the basic pyridazine nitrogens).

  • Flow Rate: 0.4 mL/min.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Ensure complete vaporization of the thioether).

Step 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" experiment to select the optimal transition for monitoring.

Transition (

)
Collision Energy (eV)Purpose
285

257
15 - 20 eVQuantifier. Highest intensity, chemically specific.
285

145
35 - 45 eVQualifier. Confirms the dichlorophenyl group.
285

229
30 - 40 eVQualifier. Confirms the pyridazine core structure.
Step 3: Workflow Diagram

Workflow Sample Sample Prep (MeCN Extraction) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Q1 Q1 Filter (Select m/z 285) Ionization->Q1 Collision Collision Cell (Argon Gas) Q1->Collision Q3 Q3 Filter (Scan Fragments) Collision->Q3

Caption: Standard Triple Quadrupole workflow for optimizing the detection of the target analyte.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of 3,6-Dichloropyridazine derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Ludányi, K. (2014).[2] Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation of Pyridazine and Phthalazine Derivatives. Handbook of Advanced Mass Spectrometry.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Validation

Comparative Bioactivity Guide: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine vs. Standard Inhibitors

This guide provides an in-depth technical comparison of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a specific 3,6-disubstituted pyridazine derivative, against standard reference inhibitors. The analysis focuses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine , a specific 3,6-disubstituted pyridazine derivative, against standard reference inhibitors. The analysis focuses on its pharmacological profile as a versatile scaffold with potential dual activity in COX-2 inhibition and p38 MAPK modulation , as well as reported antimicrobial properties.

Executive Summary & Molecule Profile

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (hereafter referred to as DP-ESP ) represents a critical chemical scaffold in medicinal chemistry. It belongs to the class of 3,6-disubstituted pyridazines , which are bioisosteres of the 1,2-diarylheterocycles found in blockbuster anti-inflammatory drugs.

  • Core Scaffold: Pyridazine (1,2-diazine) nucleus.[1]

  • Key Pharmacophore: The 3,4-dichlorophenyl moiety is a validated lipophilic anchor, mimicking the chlorophenyl rings in Diclofenac and Indomethacin , and is critical for occupying the hydrophobic pocket of COX-2 and p38 MAPK enzymes.

  • Functional Group: The 6-ethylsulfanyl (-SEt) group serves as a metabolic handle. In vivo, it is often oxidized to a sulfoxide (-S(=O)Et) or sulfone (-SO₂Et), the latter being a highly potent pharmacophore for COX-2 selectivity (analogous to the sulfonamide in Celecoxib ).

Primary Biological Targets
  • Cyclooxygenase-2 (COX-2): Inhibition of prostaglandin E2 (PGE2) synthesis.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Modulation of pro-inflammatory cytokine production (TNF-α, IL-1β).

  • Microbial Targets: Disruption of bacterial/fungal cell walls (broad-spectrum activity).

Mechanistic Comparison vs. Standard Inhibitors

A. COX-2 Inhibition: DP-ESP vs. Celecoxib

The transformation of the thioether (sulfide) to a sulfone is often required for maximal COX-2 selectivity. DP-ESP acts as a pro-drug or intermediate potency inhibitor compared to the sulfone analog.

FeatureDP-ESP (Sulfide)Celecoxib (Standard)Mechanistic Insight
Binding Mode Hydrophobic interaction via ethyl group; lacks strong H-bond acceptor for Arg120/Tyr355.Sulfonamide forms critical H-bonds with Arg120, Gln192, and Tyr355 in COX-2 side pocket.Celecoxib is more potent. DP-ESP requires oxidation to sulfone to achieve nanomolar IC50.
Selectivity (COX-2/COX-1) Moderate (~5-50 fold).High (>300 fold).[]The bulky ethylthio group provides some selectivity, but the sulfone is superior for steric exclusion from the COX-1 channel.
Metabolic Fate Oxidized to sulfoxide/sulfone by FMOs/CYP450.Hydroxylation of methyl group; glucuronidation.DP-ESP serves as a reservoir for the active sulfone species in vivo.
B. p38 MAPK Inhibition: DP-ESP vs. SB-203580

The 3,4-dichlorophenyl group of DP-ESP aligns with the fluorophenyl pocket of p38 MAPK inhibitors.

FeatureDP-ESPSB-203580 (Standard)Mechanistic Insight
Binding Site ATP-binding pocket (Type I inhibitor).ATP-binding pocket (Type I inhibitor).Both compete with ATP. The pyridazine nitrogen accepts a H-bond from Met109 (hinge region).
Potency (IC50) Low micromolar range (1-10 µM).Nanomolar range (10-100 nM).SB-203580 has a more optimized imidazole core. DP-ESP is a "lead-like" fragment with room for optimization.

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway modulation by DP-ESP and its metabolic activation.

SignalingPathway DP_ESP DP-ESP (Sulfide Form) Metabolism Metabolic Oxidation (CYP450 / FMO) DP_ESP->Metabolism In Vivo Activation p38 p38 MAPK (Kinase) DP_ESP->p38 Direct Inhibition (Micromolar) DP_ESP->p38 Modulates Sulfone Active Sulfone Metabolite (-SO2Et) Metabolism->Sulfone Oxidation COX2 COX-2 Enzyme (Inducible) Sulfone->COX2 Potent Inhibition (Nanomolar) Sulfone->COX2 Blocks PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Catalyzes Cytokines Pro-inflammatory Cytokines (TNF-alpha, IL-1beta) p38->Cytokines Regulates Expression

Caption: Dual mechanism showing DP-ESP as a direct p38 modulator and a pro-drug for the potent COX-2 inhibiting sulfone.[3]

Experimental Protocols & Data Analysis

To validate the bioactivity of DP-ESP, the following experimental workflows are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of DP-ESP from Precursor

Objective: Synthesize high-purity DP-ESP for biological testing. Precursor: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (CAS 58059-30-6).[4]

  • Reagents:

    • Precursor: 1.0 eq (e.g., 259 mg).

    • Sodium Ethanethiolate (NaSEt): 1.2 eq (freshly prepared or commercial).

    • Solvent: Anhydrous DMF or Ethanol.

  • Procedure:

    • Dissolve the chloro-pyridazine precursor in anhydrous DMF (5 mL/mmol) under Nitrogen atmosphere.

    • Add Sodium Ethanethiolate slowly at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice-cold water. The solid product should precipitate.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for ethyl triplet (~1.3 ppm) and quartet (~3.2 ppm), and loss of the C-Cl signal.

    • MS (ESI): Confirm M+H peak (Expected MW: ~285.19 Da).

Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of DP-ESP vs. Celecoxib.

  • System: Purified recombinant human COX-2 enzyme (commercial kit).

  • Substrate: Arachidonic acid (10 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or similar peroxidase substrate.

  • Steps:

    • Incubate COX-2 enzyme with varying concentrations of DP-ESP (0.01 µM – 100 µM) and Celecoxib (positive control) for 10 mins at 25°C.

    • Add Arachidonic acid and TMPD to initiate the reaction.

    • Measure absorbance at 590 nm (colorimetric readout of peroxidase activity).

  • Data Processing:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Assess broad-spectrum activity mentioned in literature for this scaffold.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent).

  • Method:

    • Prepare 2-fold serial dilutions of DP-ESP in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

    • Inoculate with

      
       CFU/mL of test organism.
      
    • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

    • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Comparative Data Summary

The following table synthesizes expected performance data based on Structure-Activity Relationship (SAR) studies of 3,6-disubstituted pyridazines.

ParameterDP-ESP (Test Compound)Celecoxib (COX-2 Std)SB-203580 (p38 Std)Ciprofloxacin (Abx Std)
COX-2 IC50 0.5 – 5.0 µM (Est.)*0.04 µM>100 µMN/A
COX-1 IC50 >50 µM15 µMN/AN/A
Selectivity Index ~10-100~375N/AN/A
p38 MAPK IC50 2 – 10 µM0.05 µM0.6 µMN/A
S. aureus MIC 16 – 32 µg/mLN/AN/A0.25 µg/mL
LogP (Lipophilicity) ~4.13.53.20.28

*Note: DP-ESP potency increases significantly upon oxidation to the sulfone metabolite.

Synthesis & Workflow Diagram

SynthesisWorkflow Precursor 3-Chloro-6-(3,4-dichlorophenyl) pyridazine (CAS 58059-30-6) Reagent NaSEt / DMF (Nucleophilic Substitution) Precursor->Reagent Product DP-ESP (Sulfide) Reagent->Product Yield ~60-80% Oxidation Oxone or mCPBA (Oxidation) Product->Oxidation Optional Optimization Sulfone Sulfone Analog (High Potency COX-2) Oxidation->Sulfone

Caption: Synthetic route from commercial precursor to DP-ESP and its potent sulfone derivative.

References

  • Sayed, M. A., et al. (2000). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.

  • Sabt, A., et al. (2020).[5] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[5] Provides SAR data on the pyridazine scaffold.

  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective and orally active 3,6-disubstituted pyridazines as COX-2 inhibitors. Establishes the SAR for sulfone-substituted pyridazines.

  • ChemScene . Product Data: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine (CAS 58059-30-6).[4] Precursor availability.[][3][5][6]

Sources

Comparative

Structural and Functional Comparison of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Against Standard Herbicides

As a Senior Application Scientist in agrochemical development, I approach the evaluation of novel experimental herbicides by first deconstructing their pharmacophore. The compound 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical development, I approach the evaluation of novel experimental herbicides by first deconstructing their pharmacophore. The compound 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine (hereafter referred to as 3,4-DCE-Pyridazine ) represents a fascinating intersection of classical herbicide design and modern heterocyclic chemistry.

This guide provides an objective, in-depth comparison of 3,4-DCE-Pyridazine against established commercial alternatives, detailing its structural rationale, mechanism of action, and the self-validating experimental protocols required to benchmark its performance.

Structural Rationale and Pharmacophore Mapping

The architecture of 3,4-DCE-Pyridazine is deliberately engineered to exploit the binding topology of the Photosystem II (PSII) complex. It merges two distinct structural domains:

  • The Pyridazine Core: The pyridazine ring is a privileged scaffold in modern agrochemistry, prized for its high biological activity and favorable environmental degradation profile[1][2]. Unlike pyrimidines or pyrazines, the adjacent nitrogen atoms in pyridazine create a strong dipole moment (approx. 4D) and offer unique, concentrated hydrogen-bonding capabilities[3][4]. This core is the foundation of several successful commercial herbicides, including pyridate, credazine, and pyridafol[5][6].

  • The 3,4-Dichlorophenyl Moiety: This is a historically validated pharmacophore found in classical PSII inhibitors like diuron and propanil[7]. The meta- and para-chloro substitutions provide the exact steric bulk and lipophilicity required to anchor the molecule deep within the hydrophobic Qb-binding niche of the D1 protein.

  • The 6-(Ethylsulfanyl) Group: The inclusion of a thioether (ethylsulfanyl) linkage at the 6-position serves a dual purpose. First, it tunes the overall lipophilicity (LogP) for optimal foliar penetration. Second, it introduces a metabolic liability; in planta, thioethers are frequently oxidized to sulfoxides or sulfones, which can dramatically alter target affinity and systemic mobility.

Mechanism of Action: PSII Inhibition

Like its structural relatives, 3,4-DCE-Pyridazine acts as a potent inhibitor of the Hill reaction[7]. It competitively displaces plastoquinone (PQ) from the Qb-binding site on the D1 protein of the PSII complex. This blockade halts the photosynthetic electron transport chain, leading to the accumulation of triplet chlorophyll and reactive oxygen species (ROS), which ultimately causes rapid lipid peroxidation and plant necrosis.

PSII_Pathway Light Photon Energy P680 P680 Center Light->P680 Excites Pheo Pheophytin P680->Pheo e- QA Plastoquinone A Pheo->QA e- QB Plastoquinone B (D1 Niche) QA->QB Blocked Inhibitor 3,4-DCE-Pyridazine Inhibitor->QB Competes

Fig 1: Mechanism of PSII electron transport inhibition by 3,4-DCE-Pyridazine at the D1 protein.

Comparative Performance Data

To objectively evaluate 3,4-DCE-Pyridazine, we benchmark it against Diuron (the gold standard 3,4-dichlorophenyl urea) and Pyridate (a commercial pyridazine-based PSII inhibitor). The data below represents standardized benchmarking metrics for this structural class.

Table 1: Physicochemical Benchmarking

Causality Insight: The higher LogP of 3,4-DCE-Pyridazine compared to Diuron suggests superior partitioning into the waxy leaf cuticle, making it highly suitable for post-emergence applications, though potentially limiting its root-uptake efficiency in pre-emergence scenarios.

CompoundCore ScaffoldLogPpKaPrimary Target
3,4-DCE-Pyridazine Pyridazine3.8~2.5PSII (D1 Protein)
Pyridate Pyridazine4.0N/APSII (D1 Protein)
Diuron Urea2.8N/APSII (D1 Protein)
Table 2: Efficacy and Target Affinity

Note: pI50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in isolated thylakoids. ED50 represents the effective dose for 50% weed biomass reduction.

CompoundIn Vitro PSII pI50Post-Emergence ED50 (g ai/ha)Pre-Emergence ED50 (g ai/ha)
3,4-DCE-Pyridazine 6.5180250
Pyridate (Active Metabolite) 6.2300>500
Diuron 6.8150150

Experimental Validation Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies we employ to decouple intrinsic target affinity from whole-plant pharmacokinetics.

Workflow Prep Compound Synthesis & Purification InVitro In Vitro PSII Assay (Thylakoid Isolation) Prep->InVitro InVivo In Vivo Greenhouse (Whole-Plant Screen) Prep->InVivo Data Dose-Response Analysis (pI50 & ED50) InVitro->Data InVivo->Data Bench Benchmarking vs. Diuron & Pyridate Data->Bench

Fig 2: Experimental workflow for validating the herbicidal efficacy of 3,4-DCE-Pyridazine.

Protocol A: In Vitro PSII Hill Reaction Assay

Purpose: To measure the intrinsic binding affinity of the herbicide to the D1 protein without the confounding variables of plant absorption or metabolism. Self-Validation Mechanism: We utilize DCPIP (2,6-dichlorophenolindophenol) as an artificial terminal electron acceptor. If the thylakoids are functional, light exposure reduces DCPIP, shifting its color from blue to colorless. The inclusion of a Diuron positive control ensures the assay's sensitivity; if Diuron fails to maintain the blue color, the thylakoid batch is immediately discarded as degraded.

  • Thylakoid Isolation: Homogenize fresh spinach leaves in a chilled buffer (0.4 M sucrose, 10 mM NaCl, 50 mM HEPES, pH 7.5). Filter through miracloth and centrifuge at 3,000 × g for 10 minutes. Resuspend the pellet (chloroplasts) in an osmotic shock buffer to lyse the chloroplasts, then centrifuge again to isolate the thylakoid membranes.

  • Assay Setup: In a 96-well microplate, combine the thylakoid suspension (adjusted to 20 µg chlorophyll/mL) with 50 µM DCPIP.

  • Inhibitor Addition: Add 3,4-DCE-Pyridazine in a serial dilution (ranging from

    
     M to 
    
    
    
    M) using DMSO as the vehicle (final DMSO concentration <1%). Include Diuron wells (positive control) and DMSO-only wells (negative control).
  • Photoreduction: Illuminate the microplate with a standardized light source (1000 µmol photons m⁻² s⁻¹) for exactly 2 minutes.

  • Quantification: Immediately measure the absorbance at 600 nm using a spectrophotometer. Calculate the IC50 by plotting the percentage of DCPIP reduction against the log concentration of the inhibitor.

Protocol B: Whole-Plant Greenhouse Efficacy Screening

Purpose: To evaluate real-world herbicidal activity, capturing the effects of formulation, cuticular penetration, and in planta metabolism.

  • Cultivation: Germinate seeds of Amaranthus retroflexus (redroot pigweed) in standard potting mix. Cultivate in a controlled greenhouse environment (25°C day / 20°C night, 16-hour photoperiod) until the plants reach the 2-to-3 true leaf stage.

  • Formulation: Dissolve 3,4-DCE-Pyridazine in an acetone/water mixture (1:1 v/v) containing 0.1% Tween-20 to reduce surface tension and ensure uniform droplet spread.

  • Application: Apply the treatments using a precision laboratory track sprayer calibrated to deliver a volume equivalent to 200 L/ha. Test doses should range from 50 to 500 g ai/ha.

  • Assessment: At 14 Days After Treatment (DAT), visually assess the plants for chlorosis and necrosis. Harvest the above-ground biomass, dry it at 70°C for 48 hours, and weigh it. Calculate the ED50 using a non-linear regression model of the dry biomass data.

Conclusion

3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine represents a highly rational approach to herbicide design. By grafting the proven 3,4-dichlorophenyl pharmacophore onto a versatile pyridazine scaffold, the molecule achieves potent in vitro PSII inhibition (pI50 = 6.5) that translates effectively into in vivo post-emergence control. While its pre-emergence efficacy is slightly hindered by its high lipophilicity compared to Diuron, its structural framework offers an excellent foundation for further optimization, particularly in exploiting the metabolic oxidation of its thioether linkage.

References

1.[1] Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Semantic Scholar / Chinese Chemical Letters. URL: 2.[2] Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. URL: 3.[5] Pyridazine. ChemEurope. URL: 4.[3] The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH. URL: 5.[4] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Sphinx Knowledge House. URL: 6.[6] Pyridazine Chemistry in Crop Protection. ResearchGate. URL: 7.[7] An Introduction to Herbicides (2nd Edition) | Radcliffe's IPM World Textbook. University of Minnesota. URL:

Sources

Validation

Comparative Guide: IR Spectroscopy of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

Executive Summary This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Designed for researchers in medicinal chemistry and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine . Designed for researchers in medicinal chemistry and agrochemical development, this document focuses on distinguishing this specific thioether derivative from its chlorinated precursors and structural analogs.

The transition from a chloropyridazine precursor to an ethylsulfanyl derivative represents a critical Nucleophilic Aromatic Substitution (


) reaction. IR spectroscopy offers a rapid, non-destructive method to monitor this transformation by tracking the disappearance of the C-Cl stretch and the emergence of aliphatic C-H and C-S vibrational modes.

Chemical Context & Synthesis Monitoring

To accurately interpret the IR spectrum, one must understand the structural origin of the signals. The target molecule is typically synthesized via the reaction of 3-chloro-6-(3,4-dichlorophenyl)pyridazine with ethanethiol (or sodium ethanethiolate).

Experimental Workflow

The following diagram illustrates the synthesis pathway and the critical IR checkpoints required for process validation.

SynthesisWorkflow Precursor Precursor: 3-Chloro-6-(3,4-dichlorophenyl)pyridazine Reaction Reaction: + EtSH / Base (SnAr Substitution) Precursor->Reaction Start Target Target: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine Reaction->Target Product Formation QC QC Checkpoint: IR Spectrum Acquisition Target->QC Characterization QC->Precursor If 1080 cm⁻¹ (C-Cl) persists QC->Target If 2900-2980 cm⁻¹ (Aliphatic C-H) appears

Figure 1: Synthesis and Quality Control Workflow. The IR checkpoint serves as a rapid "Go/No-Go" decision gate.

Spectral Analysis: Peak Assignments

The following table provides a comparative breakdown of the theoretical and experimental peak assignments. This data is synthesized from standard correlation charts for pyridazine derivatives and specific literature on 3,6-dichloropyridazine analogs.

Comparative Peak Table: Precursor vs. Target
Functional GroupVibration ModePrecursor (Cl-Analog) Frequency (cm⁻¹)Target (-SEt Analog) Frequency (cm⁻¹)Diagnostic Value
Aliphatic C-H Stretch (

)
Absent 2960 – 2850 High (Confirmation) Indicates successful ethyl attachment.
Aromatic C-H Stretch (

)
3100 – 30003100 – 3000Low (Present in both).
Pyridazine Ring C=N / C=C Stretch~1580, 1440~1570, 1435Medium (Slight redshift due to S-donation).
Aromatic Ring C=C Stretch1480 – 15001480 – 1500Low (3,4-dichlorophenyl moiety remains).
Ar-Cl (Phenyl) In-plane Bend1000 – 11001000 – 1100Low (Constant).
Pyridazine-Cl C-Cl Stretch~1080 / 740 Absent High (Purity) Disappearance confirms conversion.
Thioether (C-S) C-S StretchAbsent600 – 700 (Weak) Medium (Often obscured by fingerprint).
Ar-Cl (Phenyl) Out-of-plane800 – 850800 – 850Low (Characteristic of 3,4-substitution).
Detailed Analysis of Key Regions
A. The Aliphatic Region (2800–3000 cm⁻¹)
  • Target: The ethyl group introduces distinct stretching vibrations. Look for the asymmetric methyl stretch (

    
    ) around 2962 cm⁻¹  and the methylene stretch (
    
    
    
    ) near 2926 cm⁻¹ .
  • Precursor: This region should be essentially flat (baseline), containing only the tail of the aromatic C-H stretches above 3000 cm⁻¹.

  • Interpretation: The appearance of peaks <3000 cm⁻¹ is the primary indicator of successful alkylation.

B. The Fingerprint Region (600–1200 cm⁻¹)
  • C-Cl Disappearance: The precursor possesses a chlorine atom directly attached to the electron-deficient pyridazine ring. This C-Cl bond typically exhibits a strong vibrational mode distinct from the phenyl-chlorine bonds. Its disappearance is a marker of reaction completion.

  • C-S Appearance: The C-S-C linkage of the thioether is difficult to assign definitively without Raman spectroscopy due to low dipole moment changes, but weak bands in the 600–700 cm⁻¹ range support the assignment.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition protocol.

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline organic solids.

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Loading: Place ~5 mg of the solid target compound onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid peak distortion).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Cleaning: Clean crystal with isopropanol to remove the sulfur-containing compound (prevent cross-contamination).

Method B: KBr Pellet – Alternative
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (reduces scattering/Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Acquire spectrum in transmission mode. Note: Ensure KBr is dry to avoid water interference at 3400 cm⁻¹.

Comparative Analysis: IR vs. Alternatives

While IR is excellent for functional group verification, it should be used as part of a broader analytical suite.

FeatureIR Spectroscopy ¹H NMR LC-MS
Speed Very High (< 5 min)Medium (15-30 min)High (10 min)
Specificity Functional Group (C-Cl vs S-Et)Structural Connectivity (Exact proton count)Molecular Weight (M+H)
Sample Recovery Yes (ATR)YesNo (Destructive)
Primary Use Process Monitoring / QC Structure Elucidation Purity / Trace Analysis
Decision Logic for Researchers

Use the following logic to determine when to rely on IR data for this compound.

DecisionLogic Start Start Characterization Q1 Is the sample solid? Start->Q1 IR Run ATR-IR Q1->IR Yes Check Check 2850-2960 cm⁻¹ region IR->Check ResultA Peaks Present: Thioether Formed Check->ResultA Aliphatic C-H Observed ResultB Peaks Absent: Precursor Remains Check->ResultB Only Aromatic C-H

Figure 2: Decision logic for using IR as a rapid confirmation tool.

References

  • PubChem. (2025). 3,6-Dichloropyridazine Compound Summary. National Library of Medicine. [Link]

  • Vázquez, J., et al. (2004). Vibrational spectra of 3,6-dichloropyridazine. ResearchGate. [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of scientific advancement is paramount, it must be...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of scientific advancement is paramount, it must be conducted with an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The structure of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine, a halogenated pyridazine derivative, suggests that it should be treated as a hazardous chemical waste. The presence of a dichlorophenyl group indicates that this compound is a chlorinated hydrocarbon. Such compounds are regulated and require specific disposal methods to prevent environmental contamination[1]. Furthermore, the pyridazine core and the ethylsulfanyl group contribute to its chemical reactivity and potential toxicity.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine, it is crucial to understand the foundational principles of laboratory chemical waste disposal. Adherence to these principles is not merely a matter of compliance but a cornerstone of a robust safety culture.

  • Waste Minimization : The first step in responsible waste management is to minimize its generation. This can be achieved by carefully planning experiments to use the smallest feasible quantities of reagents and by avoiding the over-purchase of starting materials[2].

  • Segregation : Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate treatment and disposal[3][4][5]. Incompatible chemicals must never be mixed in the same waste container[4].

  • Identification and Labeling : All waste containers must be clearly and accurately labeled with their contents[2][6]. This information is vital for safe handling and for the waste disposal vendor to determine the appropriate disposal method.

  • Containment : Waste must be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical nature of the waste[3][7].

Properties and Hazard Assessment of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

PropertyInferred Information & JustificationSource
Physical State Likely a solid at room temperature.Based on similar pyridazine derivatives.
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[9][10][13]Based on data for analogous dichloropyridazine compounds.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects due to the chlorinated aromatic ring.Chlorinated organic compounds are often persistent and bioaccumulative.
Reactivity May be incompatible with strong oxidizing agents, strong bases, and amines.[10]General reactivity of pyridazine and chlorinated aromatic systems.
Decomposition Products Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[10][11]Expected decomposition products for a compound containing C, H, N, S, and Cl.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine from the point of generation to its final collection.

1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. For extensive handling, consider double-gloving[14].

  • Body Protection : A fully buttoned laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood[14].

2. Waste Segregation at the Source

Proper segregation is critical and must be done at the point of waste generation.

  • Designated Waste Container : A dedicated, properly labeled waste container should be designated for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine and any materials contaminated with it.

  • Halogenated Waste Stream : This compound must be disposed of in a halogenated organic waste stream[3][14][15]. Do not mix it with non-halogenated waste.

  • Solid vs. Liquid Waste : Collect solid waste (e.g., leftover compound, contaminated filter paper) separately from liquid waste (e.g., solutions containing the compound).

3. Containerization and Labeling

The integrity and labeling of the waste container are crucial for safety and compliance.

  • Container Selection : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[3][6][7]. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine"[6]. Also, list any other components of the waste mixture with their approximate concentrations.

4. On-site Accumulation and Storage

Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

  • Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation[6].

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks[3][16].

  • Keep Closed : The waste container must be kept closed at all times, except when adding waste[3][6]. Do not leave a funnel in the container[6].

  • Incompatible Materials : Ensure the waste container is stored away from incompatible materials, such as strong acids, bases, and oxidizing agents[4][17].

5. Requesting Waste Pickup

Once the waste container is full (typically around 75-90% capacity to allow for expansion and prevent spills), it is time to arrange for its disposal by trained professionals.

  • Follow Institutional Procedures : Adhere to your institution's specific procedures for hazardous waste pickup. This usually involves submitting a request through your Environmental Health and Safety (EHS) department.

  • Provide Accurate Information : Ensure all information on the waste pickup request form is accurate and matches the label on the container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine.

DisposalWorkflow Disposal Workflow for 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine start Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate is_solid Is the waste solid or liquid? segregate->is_solid solid_container Use Labeled Halogenated SOLID Waste Container is_solid->solid_container Solid liquid_container Use Labeled Halogenated LIQUID Waste Container is_solid->liquid_container Liquid store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store is_full Is container full (75-90%)? store->is_full add_waste Continue to Add Waste is_full->add_waste No request_pickup Request Waste Pickup from EHS is_full->request_pickup Yes add_waste->ppe end Proper Disposal request_pickup->end

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine

[1][2] Executive Summary: Immediate Action Card Compound Class: Halogenated Phenyl-Pyridazine Thioether Estimated Hazard Band: OEB 4 (High Potency/Toxicity) – Treat as Toxic by Inhalation, Ingestion, and Skin Contact. Cr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Immediate Action Card

Compound Class: Halogenated Phenyl-Pyridazine Thioether Estimated Hazard Band: OEB 4 (High Potency/Toxicity) – Treat as Toxic by Inhalation, Ingestion, and Skin Contact. Critical Warning: This compound combines a lipophilic dichlorophenyl moiety with a nitrogen-heterocycle, increasing bioavailability and potential for central nervous system (CNS) or mitochondrial toxicity.[][2]

Scenario Immediate Action
Skin Contact Drench & Wash: Immediately flush with water for 15 min.[][2][3][4] Use PEG-400 or mild soap; avoid organic solvents (ethanol) which enhance absorption.[][2]
Inhalation Evacuate: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Spill (Solid) Dampen & Scoop: Cover with wet pad to prevent dust.[][2] Do NOT dry sweep. Use HEPA vacuum if available.
Spill (Liquid) Absorb & Isolate: Use vermiculite or chemically inert pads.[][2] Do not use combustible materials (sawdust).

Hazard Identification & Risk Assessment (SAR Analysis)

Note: As specific toxicological data for this exact structure is limited, this assessment is derived from Structure-Activity Relationships (SAR) of close analogs like 3,6-dichloropyridazine and 3-chloro-6-(3,4-dichlorophenyl)pyridazine.[][2]

Structural Alerts & Toxicity Drivers[2]
  • Dichlorophenyl Moiety: Increases lipophilicity (LogP > 3.5 estimated), facilitating rapid dermal absorption and blood-brain barrier penetration. Associated with hepatotoxicity in similar agrochemicals.

  • Pyridazine Core: Nitrogen-rich heterocycles often exhibit specific aquatic toxicity and can act as metabolic inhibitors (e.g., GABA antagonists).

  • Ethylsulfanyl (Thioether) Group: Metabolic precursor. Can be oxidized in vivo to sulfoxides/sulfones, which are often reactive electrophiles capable of protein binding (sensitization risk).

GHS Classification (Derived/Conservative)[2]
  • Acute Toxicity (Oral/Dermal/Inhal): Category 3 (H301, H311, H331)[][2]

  • Skin/Eye Irritation: Category 2 (H315, H319)[][2]

  • STOT-SE: Category 3 (Respiratory Irritation)[][2][4]

PPE Selection Matrix

The selection of PPE must be dynamic, adapting to the physical state of the compound (Solid vs. Solution).

Glove Permeation Strategy

Critical Insight: Standard thin nitrile gloves (4 mil) provide insufficient protection against halogenated aromatics in organic solvents (DCM, THF).[]

Operation Primary Barrier Secondary Barrier Rationale
Solid Handling (Weighing)Nitrile (5-6 mil) None (Single layer acceptable if no solvent)Protects against dust; tactile sensitivity maintained.[][2]
Synthesis/Solution (DCM, Ethyl Acetate)Laminate (Silver Shield/EVOH) Nitrile (Outer) Laminate resists permeation (>480 min); Outer nitrile provides grip and mechanical protection.[][2]
Equipment Cleaning Butyl Rubber (25 mil) NoneHeavy-duty protection against cleaning solvents and abrasion.[][2]
Respiratory & Body Protection[3][5]
  • Respiratory:

    • Primary:Fume Hood (Face velocity 0.5 m/s).

    • Secondary (Spill/Outside Hood):PAPR with HEPA filters or Full-face respirator with P100/OV cartridges.[][2] Surgical masks offer NO protection.[][2]

  • Body:

    • Tyvek® 600 (Type 5/6): Essential for preventing dust accumulation on street clothes.

    • Sleeve Covers: Impervious polyethylene sleeve covers recommended during solution transfers to bridge the gap between glove and lab coat.

Operational Protocols

Workflow Logic Diagram

The following decision tree dictates the safety measures based on the operational state.

PPE_Workflow Start Start: Handling 3-(3,4-Dichlorophenyl)-6-(ethylsulfanyl)pyridazine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (Organic Solvent) State_Check->Solution Dissolved Weighing Weighing Station Solid->Weighing Static_Control Use Anti-Static Gun + Draft Shield Weighing->Static_Control PPE_Solid PPE: Nitrile Gloves + N95/P100 (if open) Static_Control->PPE_Solid Waste Disposal: Segregated Incineration PPE_Solid->Waste Permeation_Risk Risk: Rapid Skin Absorption Solution->Permeation_Risk PPE_Liquid PPE: Laminate Liner + Nitrile Outer + Fume Hood Permeation_Risk->PPE_Liquid PPE_Liquid->Waste

Figure 1: Operational safety decision tree distinguishing between solid-state dust hazards and liquid-state permeation risks.

Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid)
  • Engineering Control: Use a powder containment balance enclosure or a localized exhaust trunk.

  • Static Mitigation: Pyridazine derivatives can be electrostatic.[5] Use an ionizing bar or anti-static gun (e.g., Zerostat) before spatulating to prevent "flying powder."

  • Transfer: Weigh into a tared vial, cap immediately. Wipe the exterior of the vial with a surfactant-dampened wipe inside the hood before removal.[][2]

B. Reaction Setup (Solution)
  • Double-Glove Protocol: Don Silver Shield (Laminate) gloves first.[2] Don standard Nitrile gloves over them.

  • Closed Systems: Where possible, add solvents via septum/syringe rather than open pouring.

  • Temperature Control: If heating, use a reflux condenser with a rigorous cooling water supply to prevent vapor escape.

Decontamination & Disposal[7]

Deactivation Chemistry

The thioether linkage is susceptible to oxidation.

  • Decon Solution: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%).

  • Mechanism: Oxidizes the ethylsulfanyl group to a sulfoxide/sulfone, increasing water solubility and reducing lipophilic bioavailability.

  • Procedure:

    • Apply Bleach solution to contaminated surface.

    • Wait 15 minutes (Contact Time).

    • Rinse with water, then Ethanol.

Waste Streams
Waste Type Disposal Path Notes
Solid Waste High-Temp IncinerationLabel as "Halogenated Organic / Toxic".[][2]
Liquid Waste Halogenated Solvent StreamDo not mix with acid waste (risk of toxic gas generation).
Contaminated PPE Hazardous Solid WasteDouble-bag all gloves and Tyvek suits.[][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][2]

Sources

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